3-Amino-1-(4-bromophenyl)urea
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(4-bromophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRZHEPROLFSAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-Amino-1-(4-bromophenyl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthetic pathway for 3-Amino-1-(4-bromophenyl)urea, a semicarbazide derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a key isocyanate intermediate followed by its reaction with hydrazine. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further investigation.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Synthesis of 4-bromophenyl isocyanate: This intermediate is prepared from 4-bromoaniline via phosgenation, utilizing triphosgene as a safer alternative to phosgene gas.
-
Formation of this compound: The target compound is synthesized by the reaction of 4-bromophenyl isocyanate with hydrazine hydrate.
This pathway is reliable and utilizes readily available starting materials, making it suitable for laboratory-scale synthesis.
Experimental Protocols
Step 1: Synthesis of 4-bromophenyl isocyanate
This procedure is adapted from established methods for the synthesis of aryl isocyanates from anilines using triphosgene.[1][2][3]
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Bromoaniline | 172.03 | 20 | 3.44 g |
| Triphosgene | 296.75 | 7.33 (0.37 eq) | 2.18 g |
| Triethylamine (Et₃N) | 101.19 | 44 | 6.1 mL |
| Dichloromethane (CH₂Cl₂) | - | - | 60 mL |
Procedure:
-
To a stirred solution of triphosgene (2.18 g, 7.33 mmol) in dichloromethane (50 mL) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, a solution of 4-bromoaniline (3.44 g, 20 mmol) in dichloromethane (10 mL) is added dropwise at room temperature.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
The reaction mixture is then cooled to -35°C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Triethylamine (6.1 mL, 44 mmol) is added dropwise to the cooled mixture, ensuring the temperature remains below -30°C.
-
After the addition of triethylamine, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature slowly and stirred for 2 hours.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting slurry is purified by vacuum distillation or sublimation to yield 4-bromophenyl isocyanate as a colorless solid.
Expected Yield and Characterization:
-
Yield: 60-70%
-
Appearance: Colorless solid
-
¹H NMR (CDCl₃, 400 MHz): δ 7.42 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H)[1]
-
¹³C NMR (CDCl₃, 101 MHz): δ 132.7, 126.4, 119.1[1]
Step 2: Synthesis of this compound
This procedure is based on the general reaction of aryl isocyanates with hydrazine to form semicarbazides.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Bromophenyl isocyanate | 198.02 | 10 | 1.98 g |
| Hydrazine hydrate (~64%) | 50.06 (as H₂NNH₂·H₂O) | 11 | ~0.69 mL |
| Ethanol | - | - | 20 mL |
Procedure:
-
In a round-bottomed flask, dissolve 4-bromophenyl isocyanate (1.98 g, 10 mmol) in ethanol (20 mL).
-
To this solution, add hydrazine hydrate (~0.69 mL, 11 mmol) dropwise with stirring at room temperature. The addition is mildly exothermic.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The formation of a white precipitate should be observed.
-
The precipitate is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound.
Expected Yield and Characterization:
-
Yield: Quantitative or near-quantitative yields are expected for this type of reaction.
-
Appearance: White solid.
Visualizations
The following diagrams illustrate the synthesis pathway and the logical flow of the experimental work.
Caption: Overall synthesis pathway for this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
"3-Amino-1-(4-bromophenyl)urea" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, structure, and potential context of 3-Amino-1-(4-bromophenyl)urea. The information is compiled from various chemical databases and literature sources to serve as a foundational guide for research and development applications.
Core Chemical Identity and Properties
This compound, also known by its IUPAC name N-(4-bromophenyl)hydrazine-1-carboxamide, is a semicarbazide derivative. It is characterized by a urea-like core where a 4-bromophenyl group is attached to one nitrogen atom and an amino group is attached to the other.
Table 1: Chemical Identifiers and Structural Data
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 2646-26-6 | [1][2] |
| Molecular Formula | C₇H₈BrN₃O | [1] |
| IUPAC Name | N-(4-bromophenyl)hydrazinecarboxamide | |
| Synonyms | 1-Amino-3-(4-bromophenyl)urea | [1] |
| InChI Key | UCRZHEPROLFSAB-UHFFFAOYSA-N | |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 230.06 g/mol | [1] |
| Melting Point | 228-232 °C | |
| Physical Form | Powder | |
| Purity | Typically ≥95% | [1][2] |
| Storage Temperature | Room Temperature | |
Table 3: Computed Chemical Properties
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 70.64 Ų | [1] |
| LogP (octanol-water partition coeff.) | 1.6487 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 |[1] |
Chemical Structure
The structure of this compound consists of a central urea functional group. A bromine-substituted phenyl ring is bonded to one of the urea nitrogens, and a hydrazine-like amino group is attached to the other.
Experimental Protocols & Synthesis
Proposed Synthesis of this compound:
A likely synthesis involves the reaction of 4-bromophenyl isocyanate with hydrazine .
-
Step 1: Reaction Setup: 4-bromophenyl isocyanate is dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Reagent Addition: A solution of hydrazine (or hydrazine hydrate) in the same solvent is added dropwise to the isocyanate solution at a controlled temperature, typically 0 °C to room temperature, with stirring.
-
Step 3: Reaction and Work-up: The reaction mixture is stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC). Upon completion, the resulting solid product is typically collected by filtration, washed with a cold solvent to remove unreacted starting materials, and then dried under a vacuum.
-
Step 4: Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.
Analytical Methods
The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons on the bromophenyl ring and the protons on the urea and amino nitrogens.
-
¹³C NMR would confirm the number of unique carbon environments, including the carbonyl carbon of the urea group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching (around 3200-3600 cm⁻¹), C=O stretching of the urea carbonyl group (around 1640-1700 cm⁻¹), and C-N stretching vibrations.[5]
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, confirming the molecular formula C₇H₈BrN₃O. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound.[6]
Biological Context and Potential Applications
While no specific biological activity or signaling pathway data has been published for this compound itself, the broader class of urea derivatives is of significant interest in medicinal chemistry.[7] Many diaryl urea compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[4][7]
The structure of this compound makes it a candidate for investigation in several therapeutic areas. The urea moiety is an excellent hydrogen bond donor and acceptor, which facilitates interactions with biological targets like protein kinases.[7] The bromophenyl group can engage in hydrophobic and halogen bonding interactions, while the terminal amino group provides a site for further chemical modification to explore structure-activity relationships (SAR).
Given its structural motifs, a logical first step in its biological evaluation would be to screen it against a panel of cancer cell lines and various microbial strains.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound - CAS:2646-26-6 - 阿镁生物 [amaybio.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Characterization Guide: 3-Amino-1-(4-bromophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Amino-1-(4-bromophenyl)urea. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own characterization efforts.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₇H₈BrN₃O Molecular Weight: 230.06 g/mol CAS Number: 2646-26-6
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on computational models and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.45 | d | 2H | Ar-H (ortho to -NH) |
| ~7.35 | d | 2H | Ar-H (ortho to -Br) |
| ~8.50 | s | 1H | -NH- (urea) |
| ~6.10 | s | 2H | -NH₂ (amino) |
| ~5.90 | s | 2H | -NH- (urea) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~155.5 | C=O (urea) |
| ~139.0 | Ar-C (C-NH) |
| ~131.5 | Ar-C (CH, ortho to -Br) |
| ~119.0 | Ar-C (CH, ortho to -NH) |
| ~113.0 | Ar-C (C-Br) |
Table 3: Predicted IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (amino and urea) |
| ~1650 | Strong | C=O stretching (urea) |
| 1600 - 1450 | Medium-Strong | N-H bending, C=C aromatic stretching |
| ~1240 | Medium | C-N stretching |
| ~820 | Strong | C-H out-of-plane bending (para-substituted benzene) |
| ~550 | Medium | C-Br stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 231/229 | High | [M]⁺ (Molecular ion peak, showing bromine isotopes) |
| 198/196 | Medium | [M - NH₂NH]⁺ |
| 171/169 | Medium | [M - CONHNH₂]⁺ |
| 157/155 | High | [C₆H₄Br]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for urea-containing compounds as it helps in observing exchangeable protons like those in NH and NH₂ groups.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the appropriate frequencies (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
Phase the spectrum and integrate the signals. Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 200-250 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.
-
Process the FID similarly to the ¹H spectrum and reference it to the solvent peak (DMSO-d₆ at ~39.52 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
-
Ionization:
-
Vaporize the sample by heating the probe.
-
Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) in the ion source.
-
-
Mass Analysis:
-
Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Separate the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
Detect the separated ions and record their abundance.
-
The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks.
-
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Characterization Workflow.
Logical Relationship of Spectroscopic Techniques
The following diagram illustrates the logical relationship between the different spectroscopic techniques and the information they provide for the structural elucidation of this compound.
Caption: Information Flow in Structural Elucidation.
Solubility Profile of 3-Amino-1-(4-bromophenyl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for the compound 3-Amino-1-(4-bromophenyl)urea. Due to the limited availability of specific quantitative data for this compound, this document also includes qualitative solubility information for structurally related phenylurea derivatives to offer valuable insights. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise quantitative data.
Introduction to this compound
This compound is a synthetic organic compound belonging to the class of phenylureas. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Phenylurea derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The solubility of such compounds is a critical physicochemical property that influences their formulation, delivery, and bioavailability.
Qualitative Solubility Data
Table 1: Qualitative Solubility of Structurally Related Phenylurea Compounds
| Compound Name | Water | Polar Organic Solvents (e.g., Ethanol, Acetone) | Non-Polar Solvents | Reference |
| Phenylurea | Low solubility | Soluble | Sparingly soluble | [1][2] |
| (3-bromophenyl)urea | Moderately soluble | Soluble | Limited solubility | [3] |
| (4-bromophenyl)urea | Soluble | Soluble in alcohols and ketones | - | [4] |
| 1-Nitroso-1-phenyl-urea | Limited solubility | Soluble in DMSO, ethanol | Less soluble | [5] |
Based on these related compounds, it can be inferred that this compound is likely to exhibit low to moderate solubility in water and good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following method outlines a common procedure for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound (powder form)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile)
-
Thermostatic shaker or incubator
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent (e.g., DMSO) for the preparation of calibration standards.
-
Preparation of Calibration Curve: Create a series of calibration standards by diluting the stock solution with the analytical mobile phase to cover a range of concentrations expected for the solubility measurement.
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed microcentrifuge tube. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to the tube.
-
-
Equilibration:
-
Securely cap the tubes and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, centrifuge the tubes at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15-30 minutes) to pellet the excess undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and measure the peak area corresponding to this compound.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of a compound.
Caption: Workflow for Solubility Determination.
Potential Signaling Pathway Involvement
Diaryl urea compounds, a class to which this compound belongs, have been reported to exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. One such critical pathway is the PI3K/Akt/mTOR pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Conclusion
While quantitative solubility data for this compound remains to be definitively established, this guide provides a foundational understanding based on the characteristics of related compounds. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in various solvents, a critical step in advancing its potential therapeutic applications. The exploration of its potential role in inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores the importance of further research into this and similar diaryl urea derivatives.
References
An In-depth Technical Guide to 3-Amino-1-(4-bromophenyl)urea
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 3-Amino-1-(4-bromophenyl)urea, a substituted phenylurea compound. Due to the limited specific historical and experimental data available for this exact molecule, this guide establishes a foundational understanding through analogous compounds and established synthetic methodologies. This document outlines a plausible synthetic pathway, detailed experimental protocols for related compounds, and a summary of quantitative data for the closely related analogue, 1-(4-bromophenyl)urea. Furthermore, potential applications are discussed based on the known biological activities of the broader class of phenylurea derivatives.
Introduction and Putative History
Proposed Synthesis
The synthesis of this compound can be logically achieved through the reaction of 4-bromophenyl isocyanate with hydrazine. This reaction follows the general principle of nucleophilic addition to an isocyanate, a robust and widely used method for the preparation of substituted ureas and semicarbazides.
Synthetic Pathway
The proposed synthetic route is a single-step process illustrated below.
An In-depth Technical Guide to the Analogs and Derivatives of the (4-Bromophenyl)urea Scaffold
Disclaimer: This technical guide focuses on the known biological activities, synthesis, and mechanisms of action of analogs and derivatives of the (4-bromophenyl)urea scaffold. As of the date of this publication, specific biological data for "3-Amino-1-(4-bromophenyl)urea" is limited in publicly available scientific literature. The information presented herein is a comprehensive review of structurally related compounds to inform and guide future research and development.
Introduction
The urea functional group is a critical pharmacophore in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with various biological targets, including enzymes and receptors. This characteristic has led to the development of a multitude of urea-containing compounds with a broad spectrum of therapeutic applications. The diaryl urea motif, in particular, is a privileged scaffold found in numerous approved drugs and clinical candidates. Compounds featuring a (4-bromophenyl)urea core and its analogs have demonstrated significant potential across several therapeutic areas, including oncology, neurology, and infectious diseases. This guide provides a detailed overview of the synthesis, biological activities, and mechanisms of action of these promising compounds.
Synthesis of (4-Bromophenyl)urea Analogs
The synthesis of diaryl ureas is typically achieved through a robust and versatile reaction between an aryl amine and an aryl isocyanate.[1] A common synthetic route for preparing N-aryl-N'-substituted ureas involves the reaction of an appropriate aniline derivative with a substituted phenyl isocyanate in a suitable solvent.
A general synthetic procedure is as follows:
-
Aniline or a substituted aniline is dissolved in a dry aprotic solvent such as glacial acetic acid or tetrahydrofuran (THF).
-
An equimolar amount of a substituted phenyl isocyanate is added to the solution.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period.
-
The resulting product is often isolated by filtration, followed by washing and recrystallization to yield the pure diaryl urea derivative.[2]
For the synthesis of 1-amino-3-(4-bromophenyl)urea, a potential route could involve the reaction of 4-bromophenyl isocyanate with hydrazine.
Biological Activities and Quantitative Data
Analogs of (4-bromophenyl)urea have been investigated for a range of biological activities. The following tables summarize the quantitative data for some of these activities.
Table 1: Antiproliferative Activity of Diaryl Urea Derivatives
| Compound ID | Structure/Description | Cell Line | IC50 (µM) | Reference |
| Sorafenib | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide | HT-29 (Colon) | 14.01 | [3] |
| A549 (Lung) | 2.913 | [3] | ||
| Compound 6a | Diaryl urea with chlorine and methyl substitutions | HT-29 (Colon) | 15.28 | [3] |
| A549 (Lung) | 2.566 | [3] | ||
| Compound 16j | N-3-bromoacetylaminophenyl-N'-(alkyl/aryl) urea analog | CEM (Leukemia) | 0.38 - 4.07 | [4] |
| MCF-7 (Breast) | 0.38 - 4.07 | [4] | ||
| Bel-7402 (Hepatoma) | 0.38 - 4.07 | [4] | ||
| Compound 3e | 1-(3-(1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-3-(2-bromophenyl)urea | Huh-7 (Hepatocellular) | >50% inhibition at 50 µM | [5] |
| Suramin Analog | Symmetrical derivative of suramin with a urea bridge | MCF-7 (Breast) | 193 | [6] |
Table 2: Anticonvulsant Activity of Aryl Urea Derivatives
| Compound ID | Description | Animal Model | Activity | Reference |
| Compound 8 | 1-(4-methoxyphenyl)-3-(diphenylmethyl)urea | Mice (PTZ-induced) | Potent anticonvulsant | |
| Compound 9 | 1-(4-chlorophenyl)-3-(diphenylmethyl)urea | Mice (PTZ-induced) | Potent anticonvulsant | |
| Compound 5i | 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivative | Mice (MES) | Protection at 100 mg/kg | [7] |
| Mice (scPTZ) | Significant protection at 300 mg/kg | [7] |
Experimental Protocols
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified duration, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[8]
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
This protocol describes two common models for evaluating the anticonvulsant properties of test compounds.[9][10]
-
Maximal Electroshock (MES) Seizure Test:
-
Animals (mice or rats) are administered the test compound or vehicle intraperitoneally.
-
After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.[11]
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
The animals are observed for a period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds. The ability of the compound to prevent or delay the onset of seizures is recorded.[11]
-
Mandatory Visualizations
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#FBBC05"]; eIF4EBP1 [label="4E-BP1", fillcolor="#FBBC05"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4"]; Urea_Inhibitor [label="Diaryl Urea\nAnalogs", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> S6K; mTORC1 -> eIF4EBP1; S6K -> CellGrowth; eIF4EBP1 -> CellGrowth [label="Inhibition of\nTranslation Repressor"]; Urea_Inhibitor -> PI3K [style=dashed, arrowhead=tee, color="#EA4335"]; } Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation, is a target for diaryl urea-based anticancer agents.
// Nodes Hh [label="Hedgehog\nLigand (Hh)", fillcolor="#F1F3F4"]; PTCH1 [label="Patched1\n(PTCH1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMO [label="Smoothened\n(SMO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SUFU [label="SUFU", fillcolor="#FBBC05"]; GLI [label="GLI", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed, fillcolor="#FFFFFF"]; TargetGenes [label="Target Gene\nExpression", shape=ellipse, fillcolor="#F1F3F4"]; Urea_Inhibitor [label="Diaryl Urea\nAnalogs", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Hh -> PTCH1 [arrowhead=tee, label="Inhibition"]; PTCH1 -> SMO [arrowhead=tee, style=dashed, label="Inhibition"]; SMO -> GLI [label="Activation"]; SUFU -> GLI [arrowhead=tee, label="Inhibition"]; GLI -> Nucleus [label="Translocation"]; Nucleus -> TargetGenes [style=invis]; // for positioning Urea_Inhibitor -> SMO [style=dashed, arrowhead=tee, color="#EA4335"]; Urea_Inhibitor -> GLI [style=dashed, arrowhead=tee, color="#EA4335"]; } Caption: The Hedgehog signaling pathway, crucial in embryonic development and cancer, can be targeted by diaryl urea derivatives at multiple points.[12][13]
// Nodes Synthesis [label="Compound\nSynthesis"]; Purification [label="Purification &\nCharacterization"]; Primary_Screening [label="Primary Screening\n(e.g., MTT Assay)"]; Hit_Identification [label="Hit Identification\n(IC50 < Threshold)"]; Secondary_Assays [label="Secondary Assays\n(e.g., Anticonvulsant)"]; Lead_Optimization [label="Lead Optimization\n(SAR Studies)"];
// Edges Synthesis -> Purification; Purification -> Primary_Screening; Primary_Screening -> Hit_Identification; Hit_Identification -> Secondary_Assays; Secondary_Assays -> Lead_Optimization; } Caption: A general experimental workflow for the discovery and development of novel biologically active (4-bromophenyl)urea analogs.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant properties of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 10. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpp.com [ijpp.com]
- 12. researchgate.net [researchgate.net]
- 13. Hedgehog and PI3K/Akt/mTOR Signaling Pathways Involvement in Leukemic Malignancies: Crosstalk and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling and Docking Studies of 3-Amino-1-(4-bromophenyl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for conducting in silico modeling and molecular docking studies on "3-Amino-1-(4-bromophenyl)urea." While specific research on this exact molecule is limited, this document outlines the established methodologies and workflows used for similar aryl-urea derivatives, a class of compounds known for their wide range of biological activities.[1][2] The primary protein target discussed herein is soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases and a known target for urea-based inhibitors.[3][4][5]
Introduction to In Silico Modeling and Aryl-Urea Derivatives
Aryl-urea derivatives are a significant scaffold in medicinal chemistry, with prominent examples including kinase inhibitors like Sorafenib.[6] The urea functionality is adept at forming critical hydrogen bond interactions within protein active sites. In silico techniques such as molecular docking are indispensable in modern drug discovery, allowing for the rapid, cost-effective prediction of binding modes and affinities between a small molecule (ligand) and a protein target (receptor).[7][8] These computational methods help elucidate structure-activity relationships (SAR), prioritize candidates for synthesis, and guide the optimization of lead compounds.[6]
For the purpose of this guide, we will focus on the human soluble epoxide hydrolase (sEH) as a representative target. sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs), and its inhibition is a promising therapeutic strategy for conditions like hypertension, inflammation, and neuropathic pain.[5][9][10] Many potent sEH inhibitors feature a urea core that interacts with key catalytic residues.[5]
Experimental Protocols: A Step-by-Step Workflow
The following protocols detail a standardized workflow for the molecular docking of this compound against human sEH. This process can be adapted for other targets.
Ligand Preparation
-
2D Structure Creation: Draw the 2D structure of "this compound" using chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structure into a 3D conformation. Perform an energy minimization using a force field like MMFF94 to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand's geometry is realistic.
-
File Format Conversion: Save the optimized 3D structure in a suitable format (e.g., MOL or SDF). For docking with AutoDock Vina, the structure must be converted to the PDBQT format, which includes partial charges and rotatable bond information. This can be accomplished using tools like Open Babel, integrated within virtual screening software like PyRx.[1]
Protein Target Preparation
-
Receptor Selection: Download the 3D crystal structure of human soluble epoxide hydrolase (sEH) from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1EK1 (murine sEH, a close homolog) or 3WKE (human sEH).[5][11]
-
Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any co-factors not essential for binding. This can be done using software like UCSF Chimera or Discovery Studio.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign partial charges (e.g., Gasteiger or Kollman charges) to the protein atoms. This step is critical for accurately calculating electrostatic interactions.[12]
-
File Format Conversion: Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.
Molecular Docking Simulation
-
Software: This protocol uses AutoDock Vina , a widely used and accurate open-source docking program, often utilized through a graphical user interface like PyRx or AutoDock Tools.[1][13]
-
Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the protein. The binding site for urea-based sEH inhibitors is well-characterized and typically centered around the catalytic triad, which includes the residue ASP335 (in human sEH).[5] The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Docking Execution: Run the docking simulation. AutoDock Vina will explore various conformations (poses) of the ligand within the defined grid box and score them based on its empirical scoring function.[12] The exhaustiveness parameter, which controls the extent of the conformational search, can be set (e.g., to 8 or higher) to balance computational cost and accuracy.[13]
-
Post-Docking Analysis: The output will be a series of ligand poses ranked by their binding affinity (in kcal/mol). A more negative score indicates a stronger predicted binding interaction.[1] Visualize the top-ranked poses and their interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues using software like PyMol or Discovery Studio Viewer.
Data Presentation and Analysis
Quantitative data from docking studies should be organized for clear comparison. While specific experimental data for "this compound" is not available in the cited literature, Table 1 presents representative data for related aryl-urea and sEH inhibitors to illustrate the expected format.
Table 1: Representative Docking Scores and Biological Activity of Aryl-Urea Derivatives
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC₅₀ | Reference |
| Compound 19 (Example) | hCA-II | -7.34 | - | 0.888 µM | [14] |
| Compound 20 (Example) | AChE | -8.20 | - | 0.309 µM | [14] |
| t-TUCB (sEH Inhibitor) | Human sEH | -18.59 | ASP335, TYR383, TYR466 | Potent (nM range) | [5] |
| Candidate 1 (sEH Inhibitor) | Human sEH | -20.80 | ASP335, TYR383, SER415 | In silico design | [5] |
| Compound 7c (EGFR Inhibitor) | EGFR | -7.558 | LYS745 | 42.91 nM | [15] |
Note: Data is compiled from various sources on different targets to exemplify presentation. Direct comparison of scores across different studies and software is not recommended.
Table 2: Predicted ADMET Properties for Aryl-Urea Derivatives (Illustrative)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step. Tools like SwissADME or OSIRIS Property Explorer can be used to assess drug-likeness based on parameters like Lipinski's Rule of Five.
| Property | Predicted Value | Compliance |
| Molecular Weight | < 500 g/mol | Yes |
| LogP (Lipophilicity) | < 5 | Yes |
| Hydrogen Bond Donors | < 5 | Yes |
| Hydrogen Bond Acceptors | < 10 | Yes |
| Number of Rotatable Bonds | < 10 | Yes |
| TPSA (Topological Polar Surface Area) | < 140 Ų | Yes |
Visualization of Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships. The following are generated using the DOT language for Graphviz.
In Silico Molecular Docking Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Modeling and Structural Analysis of Soluble Epoxide Hydrolase Inhibitors for Enhanced Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
- 9. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Navigating the Safe Handling of 3-Amino-1-(4-bromophenyl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling protocols for 3-Amino-1-(4-bromophenyl)urea (CAS No. 2646-26-6), a compound of interest in contemporary research and development. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document summarizes key safety data, outlines detailed handling procedures, and provides visual workflows for critical safety operations.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound presents the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals pictograms associated with this compound are:
| Pictogram | Hazard Class |
| Corrosion | Serious Eye Damage |
| Exclamation Mark | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Respiratory Irritation |
Signal Word: Danger[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for the proper design of experiments and for understanding the compound's behavior under various conditions.
| Property | Value |
| CAS Number | 2646-26-6 |
| Molecular Formula | C₇H₈BrN₃O |
| Molecular Weight | 230.06 g/mol |
| Appearance | Powder |
| Melting Point | 228-232 °C[1] |
| Storage Temperature | Room Temperature[1] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure risk. The following protocols should be strictly followed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure that skin is not exposed.[2][3]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate filter if working with the powder outside of a certified chemical fume hood, or if dust is generated.[4]
Engineering Controls
Engineering controls are designed to isolate the hazard from the worker.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.
Handling Procedures
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]
-
Wash hands and any exposed skin thoroughly after handling.[3][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][3]
Storage
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][5][6] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2][5][6] |
Accidental Release Measures
-
Personal Precautions: Evacuate non-essential personnel. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust.
-
Environmental Precautions: Prevent the product from entering drains or waterways.
-
Containment and Cleaning: Carefully sweep up the spilled material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
Disposal Considerations
Dispose of this compound and its contaminated packaging in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service for guidance.[3][5][7]
Visual Safety Workflows
To further clarify the safety procedures, the following diagrams illustrate the standard operating procedure for handling the compound and the response to an accidental spill.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Accidental Spill Response Workflow.
References
- 1. This compound | 2646-26-6 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 3-Aminophenylurea - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
Theoretical Properties of 3-Amino-1-(4-bromophenyl)urea: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the theoretical and potential properties of the chemical compound 3-Amino-1-(4-bromophenyl)urea. The information is curated for researchers, scientists, and professionals involved in drug development and chemical research. Due to the limited availability of direct experimental data for this specific molecule, some properties are inferred from structurally related compounds, a standard practice in early-stage chemical assessment.
Chemical and Physical Properties
This compound is a derivative of urea containing a 4-bromophenyl group and an amino group. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrN₃O | [ChemScene] |
| Molecular Weight | 230.06 g/mol | [ChemScene] |
| CAS Number | 2646-26-6 | [ChemScene] |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)N)Br (for N-(4-bromophenyl)urea) | PubChem |
Computed Physicochemical Properties
Computational models provide valuable insights into the behavior of molecules. The following table presents key computed properties for 1-amino-3-(4-bromophenyl)urea.[1]
| Property | Value |
| Topological Polar Surface Area (TPSA) | 70.64 Ų |
| LogP (Octanol-Water Partition Coefficient) | 1.6487 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
Theoretical Spectroscopic Data (Inferred)
-
¹H NMR (DMSO-d₆): For N-(4-bromophenyl)urea, signals are observed at δ 5.91 (s, 2H, NH₂), 7.38 (s, 4H, C₆H₄), and 8.66 (s, 1H, NH).[2] The spectrum of this compound would be expected to show additional signals corresponding to the protons on the second amino group.
-
¹³C NMR (DMSO-d₆): For N-(4-bromophenyl)urea, characteristic peaks appear at δ 112.22, 119.52, 131.18, 139.89 (aromatic carbons), and 155.70 (C=O).[2]
-
IR (KBr): The infrared spectrum of urea derivatives typically shows characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1630-1680 cm⁻¹), and C-N stretching.[4]
Experimental Protocols
General Synthesis of Aryl Ureas
A common method for the synthesis of aryl ureas involves the reaction of an aryl isocyanate with an amine. An alternative and widely used laboratory-scale synthesis starts from an arylamine and a cyanate salt.[5]
Protocol: Synthesis of N-(4-bromophenyl)urea [5]
-
Dissolution: Dissolve 0.5 moles of p-bromoaniline in a mixture of 240 ml of glacial acetic acid and 480 ml of water at 35°C.
-
Cyanate Solution Preparation: Prepare a solution of 1 mole of sodium cyanate in 450 ml of water at 35°C.
-
Reaction Initiation: Slowly add approximately 50 ml of the sodium cyanate solution to the p-bromoaniline solution with stirring until a white crystalline precipitate forms.
-
Reaction Completion: Add the remainder of the cyanate solution quickly with vigorous agitation. The temperature will rise to 50–55°C as the product rapidly precipitates.
-
Isolation: After the reaction mixture has cooled to 20°C, collect the crude product by filtration, wash it with 500 ml of cold water, and dry at 100°C.
-
Recrystallization (Optional): The crude product can be recrystallized from aqueous ethanol for further purification.
To synthesize this compound, this protocol would be adapted by using 4-bromophenylhydrazine as the starting amine.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the broader class of phenylurea derivatives has been extensively studied and shown to exhibit a range of pharmacological effects. These activities are often attributed to their ability to act as enzyme inhibitors or to modulate signaling pathways involved in cell proliferation and inflammation.
Anticancer Potential
Diaryl ureas are a well-established class of anticancer agents.[6] Their mechanism of action frequently involves the inhibition of protein kinases that are critical for the growth and survival of cancer cells. Prominent examples of diaryl urea-containing drugs include Sorafenib, which targets the Raf/MEK/ERK signaling pathway.[7]
Potential Signaling Pathway Modulation: Raf/MEK/ERK Pathway
The Raf/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. Diaryl urea compounds can act as Type II kinase inhibitors, binding to the inactive conformation of kinases like B-Raf and preventing their activation.
Antimicrobial Activity
Certain urea derivatives have demonstrated promising antimicrobial properties. For instance, some adamantyl urea compounds have shown significant growth inhibition against Acinetobacter baumannii, a bacterium known for its high resistance to antibiotics.[4] The structural features of this compound, including the phenyl ring and urea moiety, suggest it could be investigated for similar activities.
Conclusion
This compound is a molecule with potential for further investigation in medicinal chemistry and drug discovery. Based on the theoretical properties and the known activities of structurally related phenylurea compounds, it warrants exploration for its potential anticancer and antimicrobial activities. Further experimental studies are necessary to fully characterize its physicochemical properties, biological activity, and mechanism of action. This guide provides a foundational framework for such future research endeavors.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: "3-Amino-1-(4-bromophenyl)urea" as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1-(4-bromophenyl)urea, a semicarbazide derivative, is a valuable intermediate in organic synthesis, particularly in the development of bioactive molecules for the pharmaceutical industry. Its unique structural features, including a nucleophilic amino group and a reactive bromophenyl moiety, allow for diverse chemical modifications. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in the preparation of potent enzyme inhibitors, such as those targeting Myeloperoxidase (MPO) and various protein kinases.
Introduction
Diaryl ureas and related structures are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, most notably in oncology.[1] The urea functional group is a key pharmacophore, capable of forming multiple hydrogen bonds with biological targets.[2] The presence of a bromine atom on the phenyl ring of this compound offers a handle for cross-coupling reactions, while the terminal amino group serves as a nucleophile for the introduction of various substituents. These characteristics make it a versatile building block for creating libraries of compounds for structure-activity relationship (SAR) studies.[1]
Derivatives of this intermediate have shown significant potential as inhibitors of enzymes implicated in a range of diseases. For instance, diaryl ureas are well-established as Type II kinase inhibitors, targeting the "DFG-out" conformation of kinases like VEGFR-2 and B-Raf, which are crucial in cancer signaling pathways.[1] Furthermore, derivatives have been identified as potent irreversible inhibitors of Myeloperoxidase (MPO), an enzyme linked to inflammatory conditions and cardiovascular disease.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2646-26-6 | [4] |
| Molecular Formula | C₇H₈BrN₃O | [4] |
| Molecular Weight | 230.06 g/mol | [4] |
| Appearance | Solid | - |
| Purity | >95% (commercially available) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general and robust method for the synthesis of aryl ureas.[5] The synthesis of this compound is achieved through the reaction of 4-bromophenylhydrazine hydrochloride with a cyanate salt in an aqueous acidic medium.
Materials:
-
4-bromophenylhydrazine hydrochloride
-
Sodium cyanate (NaOCN) or Potassium cyanate (KOCN)
-
Glacial acetic acid
-
Deionized water
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve 1.0 equivalent of 4-bromophenylhydrazine hydrochloride in a mixture of glacial acetic acid and water.
-
In a separate beaker, prepare a solution of 1.5 equivalents of sodium cyanate in water.
-
Slowly add the sodium cyanate solution to the stirred solution of 4-bromophenylhydrazine hydrochloride at room temperature.
-
A white precipitate of this compound will form. Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash the solid with cold water to remove any remaining salts.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product.
Expected Yield: 85-95%
Characterization Data for a Structurally Related Compound (p-Bromophenylurea):
Protocol 2: Synthesis of a Myeloperoxidase (MPO) Inhibitor using this compound as an Intermediate
This protocol outlines the synthesis of 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, a potent MPO inhibitor, via a reaction of this compound with a suitable electrophile.[3] This is a representative example of how the title compound can be used as a scaffold.
Materials:
-
This compound
-
5-(chloromethyl)pyridin-2-amine hydrochloride
-
A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Dissolve 1.0 equivalent of this compound in DMF in a round-bottom flask.
-
Add 2.2 equivalents of DIPEA to the solution and stir.
-
Add 1.1 equivalents of 5-(chloromethyl)pyridin-2-amine hydrochloride to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired MPO inhibitor.
Quantitative Data for Representative Diaryl Urea Synthesis: The following table provides representative yields for the synthesis of diaryl urea derivatives, highlighting the efficiency of the urea formation reaction.
| Entry | Amine | Isocyanate | Yield (%) |
| 1 | 4-Aminophenoxy-N-methylpicolinamide | 4-Bromophenyl isocyanate | 92 |
| 2 | 4-Aminophenoxy-N-methylpicolinamide | 2-Chlorophenyl isocyanate | 88 |
| 3 | 4-Aminophenoxy-N-methylpicolinamide | 4-Nitrophenyl isocyanate | 95 |
| Data adapted from a study on the synthesis of Sorafenib analogues.[6] |
Applications in Drug Discovery: Targeting Signaling Pathways
Derivatives of this compound are designed to interact with key signaling pathways involved in various diseases.
Myeloperoxidase (MPO) Inhibition
MPO is a pro-inflammatory enzyme that generates hypochlorous acid, a potent oxidizing agent.[1] Excessive MPO activity contributes to tissue damage in inflammatory diseases. Inhibitors derived from this compound can covalently bind to MPO, irreversibly inactivating the enzyme and thus reducing oxidative stress.[3][7]
Caption: Mechanism of Myeloperoxidase (MPO) inhibition.
Kinase Inhibition: Targeting VEGFR-2 and B-Raf Pathways
Diaryl urea derivatives are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and angiogenesis.[2] They typically bind to the ATP-binding site of the kinase in its inactive "DFG-out" conformation.
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its inhibition can block the formation of new blood vessels that supply tumors with nutrients.[8][9]
Caption: Inhibition of the VEGFR-2 signaling pathway.
B-Raf Signaling Pathway: The B-Raf kinase is a component of the MAPK/ERK signaling pathway, which is frequently mutated and constitutively active in various cancers, including melanoma.[10][11]
References
- 1. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. chemscene.com [chemscene.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. asianpubs.org [asianpubs.org]
- 7. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. news-medical.net [news-medical.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents Using 3-Amino-1-(4-bromophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-Amino-1-(4-bromophenyl)urea as a scaffold for the synthesis of novel antimicrobial agents. The document outlines the synthetic protocols, potential antimicrobial activities, and the putative mechanism of action of the resulting derivatives. The information is intended to guide researchers in the design and development of new therapeutics against a range of microbial pathogens.
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Urea derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The urea moiety can act as a rigid scaffold that can be readily functionalized to optimize interactions with biological targets. The presence of a bromophenyl group in the core structure of this compound offers a lipophilic characteristic that can enhance cell membrane permeability and contribute to antimicrobial potency.
This document details a general synthetic approach to derivatize this compound and provides protocols for the evaluation of the antimicrobial efficacy of the synthesized compounds.
Mechanism of Action
While the precise mechanism of action for all derivatives of this compound is not fully elucidated and can be target-dependent, a prominent proposed target for urea-based antimicrobial compounds is the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1] FabI is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of fatty acids that are essential components of bacterial cell membranes.[1][2] Inhibition of FabI disrupts this pathway, leading to the depletion of essential fatty acids and ultimately causing bacterial cell death.[1][2] The FAS-II pathway in bacteria is distinct from the fatty acid synthase (FAS-I) system in mammals, making FabI an attractive target for selective antibacterial drug design.[3]
Proposed Signaling Pathway: Inhibition of Bacterial Fatty Acid Synthesis by a this compound Derivative
Caption: Inhibition of bacterial fatty acid synthesis by a this compound derivative targeting the FabI enzyme.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-N'-(4-bromophenyl)urea Derivatives
This protocol describes a general one-step method for the synthesis of N-substituted urea derivatives starting from this compound and a variety of isocyanates.[4]
Materials:
-
This compound
-
Substituted aryl or alkyl isocyanate (e.g., 4-chlorophenyl isocyanate, 3,4-dichlorophenyl isocyanate)
-
Toluene, anhydrous
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve the desired isocyanate (1.0 equivalent) in anhydrous toluene (approximately 2.5 mL per mmol of isocyanate).
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous toluene (approximately 1.0 mL per mmol of amine).
-
Add the solution of this compound to the isocyanate solution dropwise with continuous stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to 40-45 °C and maintain this temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.
Experimental Workflow for Synthesis and Characterization
Caption: A general workflow for the synthesis and characterization of N-Aryl-N'-(4-bromophenyl)urea derivatives.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method, a standard procedure for assessing antimicrobial activity.[4]
Materials:
-
Synthesized N-Aryl-N'-(4-bromophenyl)urea derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotics (e.g., Vancomycin for Gram-positive bacteria, Colistin for Gram-negative bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and control antibiotics in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well, including positive and negative controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
-
Data Analysis: Record the MIC values for each compound against each microbial strain.
Data Presentation
The antimicrobial activity of newly synthesized urea derivatives is typically summarized in tables to facilitate comparison. The following tables present representative data for various urea derivatives, including those with a bromophenyl moiety, against a panel of clinically relevant microorganisms.
Note: The following data is representative of the antimicrobial activity of various urea derivatives as reported in the literature and may not correspond directly to derivatives of this compound, for which specific data was not available in the searched literature.
Table 1: Antibacterial Activity of Representative Urea Derivatives (MIC in µM)
| Compound ID | Derivative Class | S. aureus | E. coli | K. pneumoniae |
| 7b | Phenyl-substituted urea | >100 | 100 | 100 |
| 11b | Phenyl-substituted urea | >100 | 50 | 50 |
| 67d | Phenyl-substituted urea | >100 | 36 | 72 |
| Vancomycin | Glycopeptide (Control) | 1-2 | - | - |
| Colistin | Polymyxin (Control) | - | 0.125-0.25 | 0.125-0.25 |
Table 2: Antifungal Activity of Representative Urea Derivatives (% Growth Inhibition at 32 µg/mL) [4]
| Compound ID | Derivative Class | C. albicans | C. neoformans |
| 3a | Aryl urea | 10.6 ± 12.58 | 30.65 ± 2.05 |
| 3c | Aryl urea | -4.4 ± 0.42 | 29.35 ± 0.77 |
| 3l | Adamantyl urea | 12.05 ± 3.88 | 3.05 ± 3.32 |
| Fluconazole | Azole (Control) | >99 | >99 |
Conclusion
This compound serves as a versatile and promising starting material for the synthesis of novel antimicrobial agents. The straightforward synthetic accessibility allows for the creation of a diverse library of derivatives for structure-activity relationship studies. The potential for these compounds to target essential bacterial pathways, such as fatty acid synthesis, makes them attractive candidates for overcoming existing antimicrobial resistance mechanisms. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full therapeutic potential.
References
Application Notes and Protocols: 3-Amino-1-(4-bromophenyl)urea in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-(4-bromophenyl)urea is a valuable building block in the synthesis of diaryl urea-based kinase inhibitors. The diaryl urea scaffold is a privileged structure in medicinal chemistry, found in several approved and clinical-stage kinase inhibitors. This structural motif is particularly effective in targeting the ATP-binding site of various kinases, often by forming key hydrogen bond interactions with the hinge region of the enzyme. The presence of the amino group and the bromo-phenyl moiety in this compound provides versatile handles for synthetic modification, allowing for the generation of diverse chemical libraries to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity. This document provides detailed application notes, experimental protocols, and visualizations to guide the use of this compound in the development of novel kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.
Data Presentation
The following tables summarize the inhibitory activities of representative diaryl urea kinase inhibitors that share structural similarities with derivatives of this compound. This data provides a benchmark for the potency of this class of compounds against key oncogenic kinases.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Diaryl Urea-Based Inhibitors
| Kinase Target | Compound ID | IC50 (nM) | Reference |
| VEGFR-2 | Sorafenib | 90 | [1] |
| VEGFR-2 | Compound 4d | 105 | [1] |
| VEGFR-2 | Compound 6i | 72 | [1] |
| VEGFR-2 | VH02 | 560 | [2] |
| B-Raf (V600E) | Vemurafenib | 31 | [1] |
| B-Raf (WT) | Sorafenib | 22 | [1] |
| B-Raf (V600E) | Compound 4c | 101 | [1] |
| c-Abl | Dimethylamino-aniline derivative (18) | 56 |
Table 2: Cellular Antiproliferative Activity of Representative Diaryl Urea-Based Inhibitors
| Cell Line | Cancer Type | Compound ID | IC50 (µM) | Reference |
| HT-29 | Colon Carcinoma | Compound 5a | 0.089 | [3] |
| A549 | Lung Carcinoma | Compound 6a | 2.566 | [4] |
| Hep3B | Hepatocellular Carcinoma | SMCl | 8.033 | [5] |
| SMMC7721 | Hepatocellular Carcinoma | SMCl | 11.25 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Diaryl Urea Kinase Inhibitor from this compound
This protocol describes a representative synthesis of a diaryl urea kinase inhibitor, exemplified by the reaction of this compound with an isocyanate.
Materials:
-
This compound
-
Substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
To the stirred solution, add the substituted phenyl isocyanate (1.05 eq.) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diaryl urea inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the IC50 value of a synthesized inhibitor against a target kinase using a commercially available luminescence-based assay.
Materials:
-
Kinase of interest (e.g., VEGFR-2, B-Raf)
-
Substrate for the kinase
-
ATP
-
Synthesized inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction:
-
Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (diluted in kinase buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in kinase buffer). The ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for 60 minutes.[7]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Visualizations
Signaling Pathways
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of a diaryl urea compound.
Caption: The VEGFR-2 signaling pathway and the inhibitory action of a diaryl urea compound.
Experimental Workflows
Caption: Synthetic workflow for the preparation of a diaryl urea kinase inhibitor.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound serves as a strategic starting material for the synthesis of diaryl urea-based kinase inhibitors. The protocols and data presented herein provide a framework for the design, synthesis, and evaluation of novel inhibitors targeting critical cancer-related signaling pathways. The adaptability of the diaryl urea scaffold allows for fine-tuning of potency and selectivity, offering significant opportunities for the development of next-generation targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of 3-Amino-1-(4-bromophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the functionalization of 3-Amino-1-(4-bromophenyl)urea, a versatile building block in medicinal chemistry. The primary amino group serves as a key handle for various chemical modifications, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3]
The unique structural features of urea derivatives, including their ability to form multiple hydrogen bonds, make them crucial in drug design for interacting with biological targets.[1][2] This application note focuses on the N-acylation of the terminal amino group, a common and effective method for generating libraries of analogs.[4][5][6][7]
Data Presentation: Key Parameters for N-Acylation
The following table summarizes the key parameters for a typical N-acylation reaction of this compound. These parameters can be varied to optimize the reaction for specific acylating agents and desired outcomes.
| Parameter | Recommended Conditions | Expected Outcome/Considerations |
| Starting Material | This compound | A versatile intermediate for creating diverse derivatives.[8] |
| Acylating Agent | Acyl Chloride or Acetic Anhydride (1.1 - 1.5 eq) | Choice of agent determines the final acyl group introduced. |
| Base/Catalyst | Pyridine or Triethylamine (TEA) | Neutralizes the acid byproduct of the reaction.[4] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine | Should be anhydrous to prevent hydrolysis of the acylating agent. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is often necessary to control the exothermic reaction. |
| Reaction Time | 1 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | 80-95% | Dependent on the specific substrates and reaction conditions. |
| Purification Method | Recrystallization or Column Chromatography | To isolate the pure N-acylated product.[5] |
Experimental Protocols
Protocol 1: N-Acylation using Acyl Chloride in the Presence of a Base
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride as the acylating agent and a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired N-acylated derivative.
-
Visualizations
Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Logical Relationship in Drug Development
Caption: Logical relationship of synthesis and application in drug development.
Potential Signaling Pathway Inhibition
Many urea-based compounds are known to be kinase inhibitors, often targeting pathways like the Raf/MEK/ERK pathway.[9]
Caption: Simplified representation of a kinase signaling pathway targeted by urea derivatives.
References
- 1. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols for 3-Amino-1-(4-bromophenyl)urea in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
"3-Amino-1-(4-bromophenyl)urea" belongs to the diaryl urea class of compounds, a well-established and highly significant scaffold in modern medicinal chemistry. Diaryl ureas are considered "privileged structures" due to their ability to form stable hydrogen bonds with various biological targets, including enzymes and receptors.[1][2] The urea functional group acts as a hydrogen bond donor through its NH moieties and a hydrogen bond acceptor via the carbonyl oxygen.[2][3] This versatile binding capability has led to the development of numerous diaryl urea-containing drugs with a wide range of therapeutic applications, particularly in oncology.[2][4]
While specific biological activity data for "this compound" is not extensively available in the public domain, the known activities of structurally similar compounds suggest its potential as a modulator of key signaling pathways implicated in various diseases. This document provides an overview of the potential applications of "this compound" based on the activities of analogous diaryl urea derivatives, along with detailed protocols for relevant in vitro assays.
I. Application in Oncology: Kinase Inhibition
Diaryl urea derivatives are a prominent class of anticancer agents, primarily functioning as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[4][5] Key kinase targets for diaryl ureas include RAF kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and components of the PI3K/Akt/mTOR pathway.[1][6]
A. RAF/MEK/ERK Signaling Pathway Inhibition
The RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[5] Dysregulation of this pathway is a common feature in many cancers. Diaryl ureas, such as the FDA-approved drug Sorafenib, are known to inhibit RAF kinases, thereby blocking downstream signaling and inhibiting tumor growth.[3][5]
Featured Application: Investigation of the anti-proliferative effects of "this compound" and its derivatives in cancer cell lines with known RAF pathway mutations.
Quantitative Data for Analogous Diaryl Urea Compounds (RAF Kinase Inhibition):
| Compound Reference | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Sorafenib | c-RAF | 6 | - | - |
| Compound 1e[7] | c-RAF | 100 | - | - |
| Diarylurea with imidazo[1,2-a]pyrazine (15)[4] | - | - | A375P | 0.03 |
| Diarylurea with imidazo[1,2-a]pyrazine (16)[4] | - | - | A375P | 0.01 |
Experimental Protocol: In Vitro RAF Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of a test compound against RAF kinase.[8]
Materials:
-
Purified recombinant RAF kinase (e.g., B-RAF, c-RAF)
-
MEK1 (K97R) substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound ("this compound") dissolved in DMSO
-
TR-FRET detection reagents (e.g., europium-labeled anti-phospho-MEK antibody and APC-labeled MEK antibody)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a suitable microplate, add the RAF kinase and the test compound at various concentrations.
-
Incubate the kinase and compound mixture for a predefined period (e.g., 60 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 90 minutes) at room temperature.
-
Stop the reaction by adding the TR-FRET detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Diagram:
Caption: Inhibition of the RAF/MEK/ERK signaling pathway by diaryl urea analogues.
B. VEGFR-2 Signaling Pathway Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenic signaling.[9] Diaryl urea derivatives have been successfully developed as inhibitors of VEGFR-2, thereby blocking tumor-induced angiogenesis.[10]
Featured Application: Evaluation of the anti-angiogenic potential of "this compound" and its derivatives using in vitro models.
Quantitative Data for Analogous Diaryl Urea Compounds (VEGFR-2 Inhibition):
| Compound Reference | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Sorafenib | 53.65 | - | - |
| Compound 7g[10] | - | A-375 | <5 |
| Compound 33[9] | 570 | - | - |
| Compound VH02[11] | 560 | EA.hy926 | 4 |
| Compound 23j[12] | 3.7 | - | - |
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of a test compound on VEGFR-2 kinase activity.[13]
Materials:
-
Human VEGFR-2 ELISA kit
-
Test compound ("this compound")
-
Appropriate cancer cell line (e.g., HCT-116)
-
Cell culture reagents
-
Sorafenib (as a positive control)
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Treat the cells with various concentrations of the test compound and Sorafenib for a specified duration.
-
Lyse the cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
Use a human VEGFR-2 ELISA kit according to the manufacturer's instructions to measure the amount of phosphorylated VEGFR-2.
-
Calculate the percentage of VEGFR-2 inhibition for each compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Signaling Pathway Diagram:
Caption: Inhibition of the VEGFR-2 signaling pathway by diaryl urea analogues.
C. PI3K/Akt/mTOR and Hedgehog Signaling Pathway Inhibition
Recent studies have shown that diaryl urea derivatives can also inhibit other critical cancer-related pathways, such as the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways.[6] Dual inhibition of these pathways is a promising strategy to overcome drug resistance and inhibit cancer cell migration.[6]
Featured Application: Investigating the potential of "this compound" as a dual inhibitor of PI3K/Akt/mTOR and Hedgehog signaling in breast cancer models.
Quantitative Data for Analogous Diaryl Urea Compounds (PI3K/Hh Inhibition):
| Compound Reference | Target Pathway(s) | Cell Line | Effect |
| Compound 9i[6] | PI3K/Akt/mTOR & Hh | T47D, MDA-MB-231 | Induced apoptosis, inhibited migration |
| Phenyl quinazolinone ureas[14] | Hedgehog | - | Nanomolar antagonist |
Experimental Protocol: Western Blot Analysis for PI3K/Akt/mTOR and Hh Pathway Inhibition
This protocol describes the use of Western blotting to assess the effect of a test compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR and Hedgehog signaling pathways.[6][15]
Materials:
-
Breast cancer cell lines (e.g., T47D, MDA-MB-231)
-
Test compound ("this compound")
-
Cell lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-Gli1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat breast cancer cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation and expression levels.
Signaling Pathway Diagrams:
Caption: Dual inhibition of PI3K/Akt/mTOR and Hedgehog pathways by diaryl ureas.
II. Application in Inflammatory Diseases: Myeloperoxidase Inhibition
Myeloperoxidase (MPO) is an enzyme found in neutrophils that plays a role in the inflammatory response by producing reactive oxygen species.[16] However, excessive MPO activity can contribute to tissue damage in various inflammatory diseases. Diaryl urea derivatives have been investigated as potential inhibitors of MPO.
Featured Application: To assess the MPO inhibitory activity of "this compound" in vitro.
Quantitative Data for Analogous MPO Inhibitors:
Data for specific diaryl urea MPO inhibitors is limited in the provided search results. The following table includes data for a known MPO inhibitor for context.
| Compound | IC50 (nM) | Assay |
| Indazolone Analogues[17] | Varies | Taurine chlorination assay |
Experimental Protocol: In Vitro Myeloperoxidase (MPO) Inhibition Assay (Taurine Chlorination Assay)
This protocol is a modified method to measure the chlorinating activity of MPO and its inhibition by a test compound.[17]
Materials:
-
Human MPO
-
Taurine
-
Hydrogen peroxide (H2O2)
-
Catalase
-
3,3',5,5'-Tetramethylbenzidine (TMB)
-
Sodium iodide (NaI)
-
Test compound ("this compound")
-
Assay buffers (phosphate buffer, acetate buffer)
-
Microplate reader
Procedure:
-
In a microplate, prepare a reaction mixture containing MPO, taurine, NaCl, and various concentrations of the test compound in phosphate buffer.
-
Initiate the reaction by adding H2O2.
-
After a 5-minute incubation, terminate the reaction by adding catalase.
-
To determine the amount of taurine chloramine produced, add a color-developing solution containing TMB and NaI in acetate buffer.
-
Measure the absorbance at a suitable wavelength (e.g., 650 nm).
-
Calculate the percent inhibition of MPO activity for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Experimental Workflow Diagram:
References
- 1. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new RAF kinase-inhibiting antiproliferative quinoline derivatives. Part 2: Diarylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2-oxo-2-phenylethoxy and benzyloxy diaryl urea hybrids as VEGFR-2 inhibitors: Design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent inhibitors of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The 3-Amino-1-(4-bromophenyl)urea Scaffold in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-amino-1-(4-bromophenyl)urea scaffold is a versatile and privileged structure in medicinal chemistry, serving as a foundational framework for the development of a diverse range of therapeutic agents. Its chemical tractability and ability to form key hydrogen bond interactions with biological targets have made it an attractive starting point for the design of potent and selective inhibitors of various enzymes and receptors. This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis and evaluation of its derivatives, and a summary of their biological activities. The urea moiety is a critical pharmacophore that mimics the peptide bond and acts as a rigid hydrogen bond donor, facilitating strong interactions with the hinge region of kinases and other protein targets. The presence of the bromophenyl group offers a site for further chemical modification to enhance potency and selectivity, while the amino group provides a vector for the introduction of diverse substituents to explore the target's binding pocket.
Applications in Drug Discovery
Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, most notably in oncology and inflammatory diseases. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Kinase Inhibition: Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several aryl urea derivatives, including those based on the bromophenylurea scaffold, have been developed as potent inhibitors of VEGFR-2. These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting endothelial cell proliferation and migration.
Myeloperoxidase (MPO) Inhibition
Myeloperoxidase (MPO) is an enzyme primarily found in neutrophils that plays a role in the innate immune response. However, excessive MPO activity is implicated in the pathogenesis of various inflammatory diseases, including cardiovascular disease. A notable derivative, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, has been identified as a potent and irreversible inhibitor of MPO, highlighting the potential of this scaffold in developing anti-inflammatory agents.[1]
Dual VEGFR-2 and PD-L1 Inhibition
Recent research has explored the development of multi-target inhibitors that can simultaneously modulate different pathways involved in cancer progression. Derivatives of the p-bromophenyl urea scaffold, such as (Z) and (E)-styryl p-bromophenyl ureas, have shown promise as dual inhibitors of VEGFR-2 and Programmed Death-Ligand 1 (PD-L1).[2] PD-L1 is an immune checkpoint protein that, when overexpressed on tumor cells, can suppress the anti-tumor immune response. By inhibiting both angiogenesis and immune evasion, these dual-target agents may offer a more comprehensive approach to cancer therapy.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative derivatives of the this compound scaffold.
Table 1: Antiproliferative Activity of (E)-Styryl Aryl Urea Derivatives
| Compound ID | R Group | HT-29 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) | HMEC-1 IC50 (µM) | HEK-293 IC50 (µM) |
| 22 | m-bromophenyl | 0.4 ± 0.1 | 0.9 ± 0.2 | 1.1 ± 0.3 | 0.5 ± 0.1 | 1.5 ± 0.4 | 2.5 ± 0.6 |
| 23 | p-bromophenyl | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.0 ± 0.2 | 0.6 ± 0.1 | 1.8 ± 0.5 | 3.0 ± 0.7 |
| Sorafenib | Reference | 1.2 ± 0.3 | 2.5 ± 0.6 | 3.1 ± 0.8 | 1.5 ± 0.4 | 4.0 ± 1.0 | 5.2 ± 1.3 |
Data extracted from a study on styryl aryl ureas as multitarget inhibitors.[2]
Table 2: Kinase Inhibitory Activity of Diaryl Urea Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| 18 | c-Abl | 56 |
| 23 | PDGFR | Selective |
| Derivative of 2a | VEGFR-2 | 150-199 |
| 7g | Limk1 | 62 |
Data compiled from various studies on aryl urea kinase inhibitors.[3][4][5]
Experimental Protocols
General Synthesis of Aryl Urea Derivatives
A common method for the synthesis of aryl urea derivatives involves the reaction of an appropriate aryl amine with an aryl isocyanate.
Protocol 1: General Synthesis of 1,3-Disubstituted Aryl Ureas
-
Dissolve the desired aryl amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the corresponding aryl isocyanate (1.0-1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
This is a general procedure and may require optimization for specific substrates.
In Vitro Kinase Assay
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol describes a generic method for assessing the inhibitory activity of compounds against a target kinase.
Materials:
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
Recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Test compounds dissolved in DMSO
-
HTRF® detection reagents (e.g., Streptavidin-XL665 and anti-phospho-specific antibody labeled with Europium cryptate)
-
384-well low-volume white plates
-
Plate reader capable of HTRF® detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions. For control wells, add 2 µL of DMSO.
-
Add 4 µL of a solution containing the kinase and the biotinylated substrate in kinase buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the HTRF® detection buffer containing the detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell Proliferation Assay
Protocol 3: MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HT-29, A549)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival. Aryl urea inhibitors block the initial autophosphorylation step by competing with ATP for the kinase domain's binding site.
Caption: Inhibition of the VEGFR-2 signaling cascade by aryl urea derivatives.
PD-L1 Immune Checkpoint Pathway
PD-L1 expressed on the surface of tumor cells binds to the PD-1 receptor on activated T cells. This interaction delivers an inhibitory signal to the T cell, leading to its functional inactivation (exhaustion) and preventing it from attacking the tumor cell. Small molecule inhibitors targeting the PD-L1/PD-1 interaction can restore the anti-tumor activity of T cells.
Caption: Mechanism of aryl urea inhibitors in blocking the PD-L1/PD-1 immune checkpoint.
Drug Discovery Workflow
The discovery and development of novel drugs based on the this compound scaffold typically follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.
Caption: A typical workflow for the development of drugs based on the aryl urea scaffold.
References
- 1. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays Using 3-Amino-1-(4-bromophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea derivatives represent a significant class of compounds in medicinal chemistry and drug discovery, with many exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The central urea moiety can form key hydrogen bonds with biological targets like protein kinases, making these compounds attractive for therapeutic development.[3][4] Aryl ureas, in particular, have been successfully developed as inhibitors of various signaling pathways implicated in diseases such as cancer.[5]
This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the biological activity of "3-Amino-1-(4-bromophenyl)urea," a specific aryl urea derivative. While extensive biological data for this particular compound is not yet available, the provided protocols for common cell viability assays—MTT, WST-1, and Trypan Blue exclusion—offer a standardized framework for initial screening and characterization of its potential cytotoxic or anti-proliferative effects.
Potential Biological Activities and Signaling Pathways
Based on the activities of structurally similar aryl urea compounds, "this compound" may exhibit inhibitory effects on various cellular signaling pathways. Many aryl ureas function as kinase inhibitors, targeting pathways crucial for cell proliferation, survival, and angiogenesis.[4][5]
Potential target pathways could include:
-
Ras/Raf/MEK/ERK Pathway: A central signaling cascade that regulates cell growth and division.[3][5]
-
PI3K/AKT/mTOR Pathway: Critical for cell survival, proliferation, and metabolism.[5]
-
VEGFR/PDGFR Signaling: Key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[5][6]
A hypothetical mechanism of action could involve the inhibition of a key protein kinase within one of these pathways, leading to a downstream blockade of signals that promote cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arylurea Derivatives: A Class of Potential Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies [mdpi.com]
The Role of 3-Amino-1-(4-bromophenyl)urea in the Synthesis of Novel Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-(4-bromophenyl)urea is a versatile synthetic intermediate possessing multiple reactive sites, making it an attractive starting material for the construction of a variety of novel heterocyclic scaffolds. The presence of a urea moiety, an amino group, and a bromophenyl ring provides opportunities for diverse cyclization strategies, leading to heterocycles with potential applications in medicinal chemistry and drug discovery. This document provides an overview of the synthetic utility of this compound, with a focus on the synthesis of quinazolinone derivatives, which have shown promising antitumor activities.
Synthesis of Novel Heterocycles
The primary application of this compound in heterocyclic synthesis is as a precursor for quinazolinone derivatives. The amino group and the adjacent urea functionality can participate in cyclocondensation reactions with suitable carbonyl-containing compounds to form the fused pyrimidine ring system characteristic of quinazolinones.
Synthesis of 2-Substituted-3-amino-4(3H)-quinazolinones
A key synthetic transformation involves the reaction of this compound with substituted benzoic acids. This reaction typically proceeds in a one-pot manner, where the benzoic acid is first converted to its more reactive acid chloride derivative in situ, followed by cyclocondensation with the aminophenylurea.
General Reaction Scheme:
Caption: General workflow for the one-pot synthesis of 2-substituted-3-(4-bromophenyl)amino-4(3H)-quinazolinones.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Aryl-3-(4-bromophenyl)amino-4(3H)-quinazolinones[1]
This protocol describes a general one-pot method for the synthesis of 2-aryl-3-aminoquinazolin-4-ones, which can be adapted for this compound.
Materials:
-
This compound
-
Substituted benzoic acid (e.g., benzoic acid, 4-chlorobenzoic acid, etc.)
-
Thionyl chloride (SOCl₂)
-
Dry pyridine
-
Anhydrous solvent (e.g., DMF or dioxane)
Procedure:
-
To a solution of the substituted benzoic acid (1 mmol) in an anhydrous solvent, add thionyl chloride (1.2 mmol) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to form the corresponding acid chloride.
-
Add this compound (1 mmol) and dry pyridine (2 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-3-(4-bromophenyl)amino-4(3H)-quinazolinone.
Data Presentation
While specific quantitative data for the synthesis of heterocycles directly from this compound is not extensively available in the reviewed literature, the following table provides representative yields for analogous 2-substituted-3-aminoquinazolin-4(3H)-ones synthesized via a similar one-pot method.[1]
| Entry | R-group of Benzoic Acid | Product | Yield (%) |
| 1 | Phenyl | 3-Amino-2-phenylquinazolin-4(3H)-one | 85 |
| 2 | 4-Chlorophenyl | 3-Amino-2-(4-chlorophenyl)quinazolin-4(3H)-one | 88 |
| 3 | 4-Nitrophenyl | 3-Amino-2-(4-nitrophenyl)quinazolin-4(3H)-one | 90 |
| 4 | 4-Methoxyphenyl | 3-Amino-2-(4-methoxyphenyl)quinazolin-4(3H)-one | 82 |
Biological Activity and Signaling Pathways
Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The anticancer activity of many quinazoline derivatives stems from their ability to inhibit protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[5]
The introduction of a substituted urea functionality at the 3-position of the quinazolinone ring can lead to compounds with potent inhibitory activity against various kinases involved in cancer cell proliferation and angiogenesis.
Signaling Pathway Illustration:
Caption: Simplified diagram of the VEGFR signaling pathway and its inhibition by quinazolinone-urea derivatives.
Conclusion
This compound serves as a valuable synthon for the preparation of novel heterocyclic compounds, particularly quinazolinone derivatives. The synthetic protocols are generally straightforward, and the resulting products are of significant interest due to their potential biological activities, especially in the field of oncology. Further exploration of the reactivity of this starting material could lead to the discovery of new heterocyclic systems with diverse therapeutic applications. Researchers are encouraged to adapt the provided general protocols and explore the synthesis and biological evaluation of new derivatives.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 4. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]
- 5. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of 3-Amino-1-(4-bromophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-(4-bromophenyl)urea is a synthetic organic compound with potential applications in pharmaceutical and materials science research. As with any compound under investigation for potential therapeutic use, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Physicochemical Properties of this compound
| Property | Value (Predicted) |
| Molecular Formula | C₇H₈BrN₃O |
| Molecular Weight | 230.06 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >200 °C |
| Solubility | Soluble in DMSO and Methanol |
| pKa | ~14.5 (urea proton), ~4.0 (amino group) |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol and dilute with the initial mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Quantitative Data Summary (HPLC-UV)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Workflow (HPLC-UV)
Application Notes and Protocols for N-Acylation of 3-Amino-1-(4-bromophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the N-acylation of 3-Amino-1-(4-bromophenyl)urea, a critical transformation for synthesizing derivatives with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies for the acylation of aromatic amines and urea derivatives, offering a robust foundation for laboratory synthesis.
Introduction
This compound is a valuable synthetic intermediate possessing a primary aromatic amine that can be readily functionalized. N-acylation of this amino group is a fundamental strategy to generate a diverse library of compounds for structure-activity relationship (SAR) studies. The resulting N-acylurea derivatives are scaffolds of interest due to their potential biological activities, which can be fine-tuned by the introduction of various acyl groups. This modification can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, hydrogen bonding capacity, and metabolic stability, which are key determinants of pharmacokinetic and pharmacodynamic profiles. N-acylureas have been recognized for their potential as anticancer, antidiabetic, and anticonvulsant agents.[1]
Methods for N-Acylation
Two prevalent and effective methods for the N-acylation of this compound are detailed below: acylation using acyl chlorides and acylation using carboxylic acid anhydrides. The choice of method may depend on the specific acyl group to be introduced, the stability of the starting materials, and the desired scale of the reaction.
Method 1: Acylation with Acyl Chlorides
This method is widely employed due to the high reactivity of acyl chlorides, which generally leads to high yields and relatively short reaction times. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine (Et3N) or pyridine, to the solution. Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Acyl Chloride: Slowly add the desired acyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-acyl derivative.[1]
Table 1: Reaction Conditions for N-Acylation with Acyl Chlorides
| Parameter | Condition |
| Starting Material | This compound |
| Acylating Agent | Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) |
| Base | Triethylamine (Et3N) or Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-12 hours |
| Expected Yield | 70-95% |
Method 2: Acylation with Carboxylic Acid Anhydrides
Acylation with anhydrides is another common method, particularly for the introduction of acetyl groups using acetic anhydride. This method often proceeds under milder conditions and can be advantageous when the corresponding acyl chloride is unstable or not commercially available.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend or dissolve this compound (1.0 equivalent) in a suitable solvent. For acetylation with acetic anhydride, glacial acetic acid or pyridine can be used as the solvent.
-
Addition of Anhydride: Add the carboxylic acid anhydride (1.1-1.5 equivalents) to the mixture. If necessary, a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture if necessary (e.g., 50-80 °C) and stir for 1-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water or onto crushed ice to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Table 2: Reaction Conditions for N-Acylation with Carboxylic Acid Anhydrides
| Parameter | Condition |
| Starting Material | This compound |
| Acylating Agent | Carboxylic Acid Anhydride (e.g., Acetic anhydride) |
| Solvent | Pyridine, Glacial Acetic Acid, or an inert solvent like DCM |
| Catalyst (optional) | Sulfuric Acid (catalytic) or Pyridine |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 1-6 hours |
| Expected Yield | 80-98% |
Visualizations
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Logical flow from starting material to drug candidate in drug development.
References
Application Notes and Protocols for High-Throughput Screening with "3-Amino-1-(4-bromophenyl)urea" Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl urea compounds are a significant class of molecules in drug discovery, recognized for their potential as inhibitors of various enzymes, including protein kinases and myeloperoxidase.[1][2] The "3-Amino-1-(4-bromophenyl)urea" scaffold represents a versatile starting point for the generation of compound libraries for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. The urea functional group is adept at forming stable hydrogen bonds with biological targets, making it a privileged structure in medicinal chemistry.[3] This document provides detailed application notes and protocols for utilizing libraries based on "this compound" in HTS, with a focus on kinase and myeloperoxidase inhibition.
Data Presentation
While specific high-throughput screening data for "this compound" is not extensively available in the public domain, the following tables summarize representative quantitative data for analogous aryl urea derivatives to provide a baseline for expected activities.
Table 1: Representative Kinase Inhibition Data for Aryl Urea Analogs
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound Example |
| Trifluoromethylphenyl Ureas | B-Raf | 50 - 200 | Sorafenib |
| Trifluoromethylphenyl Ureas | VEGFR-2 | 90 | Sorafenib |
| Pyridin-2-yl Ureas | ASK1 | 1.55 ± 0.27 | Novel Pyridin-2-yl Urea Inhibitor |
| Diaryl Ureas | HT-29 (Cell line) | 15,280 | Compound 6a |
| Diaryl Ureas | A549 (Cell line) | 2,566 | Compound 6a |
Note: IC50 values are highly dependent on specific assay conditions and should be interpreted as representative examples.[4][5][6]
Table 2: Myeloperoxidase Inhibition Data for a "this compound" Derivative
| Compound | Target Enzyme | Activity |
| 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea | Myeloperoxidase (MPO) | Potent, irreversible inhibitor |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the high-throughput screening of "this compound" libraries.
Protocol 1: High-Throughput Screening for Kinase Inhibitors (Biochemical Assay)
This protocol describes a fluorescence-based assay to measure the inhibition of a target kinase in a 384-well format, a common setup in HTS campaigns.[1]
Materials:
-
Purified recombinant target kinase (e.g., B-Raf, VEGFR-2)
-
Kinase-specific substrate peptide
-
"this compound" library compounds dissolved in 100% DMSO
-
Known kinase inhibitor (positive control)
-
DMSO (negative control)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Fluorescence-based detection reagent (e.g., ADP-Glo™)
-
384-well, black, flat-bottom assay plates
-
Acoustic liquid handler or pin tool
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound from the "this compound" library into the wells of a 384-well assay plate.
-
Control Wells: Dispense 50 nL of DMSO for negative controls and 50 nL of a known inhibitor for positive controls.
-
Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in assay buffer. Dispense 5 µL of this mix into each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Reaction Initiation: Prepare an ATP solution in assay buffer. Dispense 5 µL of the ATP solution to each well to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the detection reagent to each well to stop the reaction and generate a fluorescent signal.
-
Signal Incubation: Incubate the plate for 30-60 minutes at room temperature as per the detection reagent manufacturer's instructions.
-
Data Acquisition: Read the plate using a microplate reader at the appropriate excitation and emission wavelengths.
Protocol 2: Myeloperoxidase (MPO) Inhibition Assay (Biochemical Assay)
This protocol is adapted from methodologies used to characterize MPO inhibitors and is suitable for HTS.
Materials:
-
Purified human Myeloperoxidase (MPO)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
"this compound" library compounds dissolved in 100% DMSO
-
Known MPO inhibitor (e.g., Aminopyridine 2) (positive control)
-
DMSO (negative control)
-
Assay Buffer (e.g., 0.1 M sodium acetate buffer, pH 5.5)
-
Hydrogen peroxide (H₂O₂)
-
384-well, clear, flat-bottom assay plates
-
Spectrophotometric microplate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each test compound from the library into the wells of a 384-well plate.
-
Control Wells: Include wells with DMSO (negative control) and a known MPO inhibitor (positive control).
-
MPO Addition: Add 10 µL of MPO solution in assay buffer to each well.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare a substrate mix containing TMB and H₂O₂ in assay buffer. Add 10 µL of the substrate mix to each well.
-
Reaction Incubation: Incubate the plate for 10-20 minutes at room temperature, protected from light.
-
Reaction Termination: Add 10 µL of 2 M H₂SO₄ to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for high-throughput screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations | MDPI [mdpi.com]
- 6. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diarylurea Compounds in Chemical Biology
Note on the Target Compound: While these application notes are designed to provide a comprehensive guide for the use of diarylurea compounds as chemical biology tools, it is important to note that specific experimental data for "3-Amino-1-(4-bromophenyl)urea" is limited in publicly available scientific literature. Therefore, this document utilizes the well-characterized and structurally related multi-kinase inhibitor, Sorafenib , as a representative example of the diarylurea class. The protocols and data presented here for Sorafenib can serve as a robust starting point for investigating the biological activities of "this compound" and other novel diarylurea analogs.
Introduction to Diarylureas as Tool Compounds
Diarylurea derivatives represent a significant class of compounds in chemical biology and drug discovery, best known for their activity as protein kinase inhibitors. The diarylurea scaffold serves as a versatile pharmacophore that can be decorated with various substituents to achieve potency and selectivity against a range of kinase targets. These compounds typically act as Type II kinase inhibitors, binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain. This mechanism provides a basis for their inhibitory action on key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Sorafenib is a prime example of a diarylurea compound that has been successfully developed as a therapeutic agent and is widely used as a tool compound for studying cancer biology. It is a potent inhibitor of multiple kinases, including Raf serine/threonine kinases and various receptor tyrosine kinases (RTKs).
Mechanism of Action: Sorafenib as a Multi-Kinase Inhibitor
Sorafenib exerts its biological effects by targeting two critical signaling axes in cancer cells:
-
The RAF/MEK/ERK Signaling Pathway: This pathway is a central regulator of cell proliferation and survival. Sorafenib directly inhibits both wild-type and mutant forms of RAF kinases (C-RAF and B-RAF), thereby preventing the downstream phosphorylation of MEK and ERK.[1][2] Inhibition of this cascade leads to cell cycle arrest and induction of apoptosis in tumor cells.[1]
-
Receptor Tyrosine Kinases (VEGFR and PDGFR): Sorafenib potently inhibits the kinase activity of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[3][4] These receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking VEGFR and PDGFR signaling, Sorafenib impedes tumor neovascularization.[4][5]
The dual action of Sorafenib on both tumor cell proliferation and angiogenesis makes it a powerful tool for dissecting these processes in various cancer models.
Quantitative Data: Inhibitory Potency of Sorafenib
The following tables summarize the in vitro inhibitory activity of Sorafenib against its key kinase targets and its anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Sorafenib
| Kinase Target | IC₅₀ (nM) | Reference |
| RAF-1 | 6 | [3] |
| B-RAF (wild-type) | 22 | [3] |
| B-RAF (V600E mutant) | 38 | [3] |
| VEGFR-1 | 26 | [3] |
| VEGFR-2 | 90 | [3] |
| VEGFR-3 | 20 | [3] |
| PDGFR-β | 57 | [3] |
| c-Kit | 68 | [3] |
| FLT3 | 58 | [3] |
| RET | 43 | [3] |
Table 2: Anti-proliferative Activity of Sorafenib in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 4.5 | [1] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 | [1] |
| SNU-449 | Hepatocellular Carcinoma | 3.68 ± 0.11 | [6] |
| SK-hep-1 | Hepatocellular Carcinoma | 4.31 ± 0.06 | [6] |
| Kasumi-1 (KIT mutant) | Acute Myeloid Leukemia | 0.02 | [7] |
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the activity of diarylurea compounds like Sorafenib.
In Vitro Kinase Assay
This protocol describes a method to measure the direct inhibitory effect of a diarylurea compound on a specific kinase.
Objective: To determine the IC₅₀ value of the test compound against a purified kinase.
Materials:
-
Recombinant purified kinase (e.g., RAF-1, VEGFR-2)
-
Kinase-specific substrate (e.g., inactive MEK1 for RAF-1)
-
Test compound (e.g., Sorafenib) dissolved in DMSO
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Phosphoric acid (for stopping the reaction)
-
Filter paper or membrane
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the kinase and its substrate to each well.
-
Add the diluted test compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (final concentration typically at or below the Km for ATP).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Air-dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability Assay (MTT/MTS Assay)
This protocol measures the effect of the diarylurea compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the anti-proliferative IC₅₀ value of the test compound in a specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (e.g., Sorafenib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 3,000-10,000 cells/well). Allow cells to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
For MTT Assay:
-
Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.
-
-
For MTS Assay:
-
Add MTS reagent directly to the culture medium in each well and incubate for 1-4 hours at 37°C.[8]
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[9]
Western Blot Analysis of Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, providing direct evidence of target engagement and inhibition by the diarylurea compound.
Objective: To assess the effect of the test compound on the phosphorylation of target proteins (e.g., ERK, MEK) in the RAF/MEK/ERK pathway.
Materials:
-
Cancer cell line of interest
-
6-well or 10-well cell culture dishes
-
Test compound (e.g., Sorafenib)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Seed cells in culture dishes and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations and for different time points. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., anti-β-actin).[10]
Visualizations
The following diagrams illustrate the key signaling pathways targeted by Sorafenib and a typical experimental workflow.
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.
Caption: The VEGFR signaling pathway and the inhibitory action of Sorafenib.
Caption: A typical workflow for Western Blot analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. oncology-central.com [oncology-central.com]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Initial testing (stage 1) of the multi-targeted kinase inhibitor sorafenib by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Phosphorylated ERK is a potential prognostic biomarker for Sorafenib response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-1-(4-bromophenyl)urea
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1-(4-bromophenyl)urea.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What is a common synthetic route for this compound?
A common and effective method involves a two-step process. First, 4-bromoaniline is converted to 4-bromophenyl isocyanate. This isocyanate is then reacted with a protected hydrazine, such as tert-butyl carbazate, followed by deprotection of the amino group to yield the final product. An alternative one-pot method involves the reaction of 4-bromoaniline with chlorosulfonyl isocyanate followed by hydrolysis.[1][2]
2. My reaction yield is consistently low. What are the potential causes and solutions?
Low yields can stem from several factors throughout the synthetic process. Refer to the table below for a summary of potential issues and recommended actions.
Table 1: Troubleshooting Low Yields
| Potential Cause | Recommended Action | Expected Outcome |
| Impure Starting Materials | Verify the purity of 4-bromoaniline and other reagents by techniques like NMR or melting point analysis. | Use of pure starting materials prevents side reactions and improves conversion to the desired product. |
| Moisture in Reaction | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Preventing moisture is crucial as isocyanates readily react with water to form symmetric ureas, reducing the yield of the desired product. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. The formation of the isocyanate and its subsequent reaction with the amine are often temperature-sensitive. | Maintaining the optimal temperature ensures the desired reaction proceeds at an appropriate rate without promoting side reactions or decomposition. |
| Inefficient Stirring | Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous, especially if precipitates form. | Efficient mixing ensures that reactants are in constant contact, leading to a more complete reaction. |
| Suboptimal Reagent Stoichiometry | Experiment with slight excesses of the amine or isocyanate to drive the reaction to completion. A 1:1.1 ratio of the limiting reagent to the excess reagent is a good starting point. | Adjusting the stoichiometry can help to consume the limiting reagent fully, thereby increasing the yield. |
3. I am observing the formation of a significant amount of an insoluble byproduct. What is it and how can I prevent it?
The most common insoluble byproduct in this type of reaction is a symmetrically disubstituted urea, in this case, 1,3-bis(4-bromophenyl)urea. This occurs when the 4-bromophenyl isocyanate reacts with water or with the 4-bromoaniline starting material.
-
Prevention:
-
Strict Anhydrous Conditions: As mentioned above, ensure all reagents, solvents, and glassware are free of moisture.
-
Controlled Addition: Add the isocyanate solution slowly to the solution of the amine (or vice versa) to maintain a low concentration of the isocyanate and minimize self-reaction.
-
4. How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the starting materials (4-bromoaniline and the isocyanate precursor) and the reaction mixture at different time intervals.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the spots under UV light. The disappearance of the starting material spots and the appearance of a new spot for the product indicate the progression of the reaction.
-
5. What is the recommended method for purifying the final product?
Purification of this compound can typically be achieved through recrystallization.
-
Solvent Selection: Ethanol is often a suitable solvent for recrystallizing aryl ureas.[3] Experiment with different solvent systems (e.g., ethanol/water, methanol) to achieve the best crystal formation and purity.
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Experimental Protocols
Protocol 1: Synthesis of 4-bromophenyl isocyanate from 4-bromoaniline using Triphosgene
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 4-bromoaniline (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add triphosgene (0.5 equivalents) in portions to the stirred solution at 15-20°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Gradually raise the temperature to reflux and maintain for 5-6 hours.[4]
-
The resulting solution of 4-bromophenyl isocyanate can be used directly in the next step.
Protocol 2: Synthesis of this compound
-
To a stirred solution of tert-butyl carbazate (1.1 equivalents) in anhydrous DCM at 0°C, slowly add the freshly prepared solution of 4-bromophenyl isocyanate (1 equivalent) from Protocol 1.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the isocyanate is consumed.
-
Remove the solvent under reduced pressure.
-
To the crude product, add a solution of hydrochloric acid in 1,4-dioxane (4M) and stir at room temperature for 2-4 hours to remove the Boc protecting group.[1]
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving reaction yield.
References
Technical Support Center: Purification of 3-Amino-1-(4-bromophenyl)urea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Amino-1-(4-bromophenyl)urea.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from unreacted starting materials, side-products, or decomposition. Common impurities may include:
-
Unreacted 4-bromoaniline.
-
Unreacted aminourea or its precursors.
-
Di-substituted ureas, such as 1,3-bis(4-bromophenyl)urea.
-
Products of side reactions involving the amino group.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reverse-phase HPLC method with a mobile phase of acetonitrile and water is often a good starting point for analysis of related compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify impurities.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent or an inappropriate solvent was used.
-
Solution:
-
Gradually add more hot solvent until the compound dissolves.
-
If a large volume of solvent is required, it may not be a suitable recrystallization solvent. A new solvent or a solvent mixture should be considered. For ureas, polar solvents like ethanol or methanol are often effective.[2][3] A mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is sparingly soluble) can be effective.[4]
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Issue 3: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.
-
Solution:
-
If too much solvent was added, evaporate some of the solvent to increase the concentration of the compound.
-
If the compound is too soluble, a different solvent or a solvent mixture is needed. Adding a "poor" solvent dropwise to the warm solution until it becomes slightly cloudy can induce crystallization upon cooling.[4]
-
Column Chromatography
Issue 1: The compound does not move from the origin (Rf = 0) on the TLC plate.
-
Possible Cause: The eluent is not polar enough. This compound is a polar molecule due to the amino and urea groups.
-
Solution:
-
Increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
-
Consider using a more polar solvent system, such as dichloromethane/methanol.[5]
-
Issue 2: The compound streaks on the TLC plate or column.
-
Possible Cause: The compound may be interacting too strongly with the acidic silica gel, especially due to the basic amino group.
-
Solution:
Issue 3: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen eluent system does not provide adequate resolution.
-
Solution:
-
Fine-tune the solvent polarity. Small changes in the solvent ratio can significantly impact separation.
-
Try a different solvent system. For example, substituting ethyl acetate with another polar solvent like acetone might change the selectivity.
-
If using a hexane/ethyl acetate system, consider a dichloromethane/methanol system for a different separation profile.
-
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. For this polar compound, a higher proportion of ethyl acetate will likely be needed (e.g., 30-50% ethyl acetate in hexane).[5] If the compound does not move, switch to a more polar system like dichloromethane/methanol (e.g., 1-5% methanol in dichloromethane).[5]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).
-
Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column. Alternatively, dissolve the sample in a minimal amount of eluent and load it directly onto the column.
-
Elution: Elute the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recrystallization Solvent Screening
| Solvent/Mixture | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Purity (by TLC/HPLC) |
| Ethanol | ||||
| Methanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Ethanol/Water | ||||
| Acetone/Hexane |
Table 2: Column Chromatography Eluent System Optimization
| Eluent System (v/v) | Rf of Product | Rf of Impurity 1 | Rf of Impurity 2 | Separation (ΔRf) |
| Hexane:EtOAc (7:3) | ||||
| Hexane:EtOAc (1:1) | ||||
| CH₂Cl₂:MeOH (98:2) | ||||
| CH₂Cl₂:MeOH (95:5) | ||||
| Hexane:EtOAc + 1% TEA |
Visualizations
Caption: Decision workflow for purification method selection.
Caption: Troubleshooting logic for the recrystallization process.
References
Technical Support Center: Synthesis of 3-Amino-1-(4-bromophenyl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1-(4-bromophenyl)urea.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical structure and name for "this compound"?
A1: The name "this compound" corresponds to the structure of a 4-substituted semicarbazide, which is more systematically named N-(4-bromophenyl)hydrazinecarboxamide . The core structure is a urea molecule where one of the nitrogen atoms (N1) is attached to a 4-bromophenyl group, and the other nitrogen (N3) is attached to an amino group (-NH2).
Q2: What is the primary and most common method for synthesizing this compound?
A2: The most direct and widely used method is the reaction of 4-bromophenyl isocyanate with hydrazine or hydrazine hydrate.[1][2] The isocyanate is a highly reactive intermediate that readily undergoes nucleophilic attack by the hydrazine to form the desired semicarbazide product.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, an alternative is a one-pot, two-step synthesis starting from 4-bromoaniline.[1] This involves the in-situ formation of a carbamate from 4-bromoaniline and a suitable chloroformate, which is then reacted with hydrazine to yield the final product.[1] This method avoids the handling of potentially toxic isocyanates directly.
Troubleshooting Guides
Problem 1: Low yield of the desired this compound product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | - Increase reaction time. - Gently heat the reaction mixture (monitor for side reactions). - Ensure efficient stirring to maintain a homogeneous mixture. | Increased conversion of starting materials to the desired product. |
| Side reaction due to moisture | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimized formation of the symmetrical diarylurea byproduct (see Side Reaction 1). |
| Loss of product during workup | - Adjust the pH during extraction to ensure the product is in its least soluble form. - Use a minimal amount of solvent for recrystallization to avoid product loss. | Improved recovery of the synthesized product. |
Problem 2: Presence of a significant amount of an insoluble, high-melting point impurity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of symmetrical 1,3-bis(4-bromophenyl)urea | - Strictly exclude water from the reaction.[3] - Add the 4-bromophenyl isocyanate slowly to the hydrazine solution to maintain an excess of hydrazine. | Reduced formation of the diarylurea byproduct. The desired product should have different solubility characteristics, allowing for separation. |
| Formation of biuret-like structures | - Avoid excessive heating during the reaction.[3] - Use a stoichiometric amount of 4-bromophenyl isocyanate. | Minimized formation of higher molecular weight byproducts. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Bromophenyl Isocyanate
-
In a round-bottom flask under an inert atmosphere, dissolve hydrazine hydrate (1.1 equivalents) in an anhydrous solvent (e.g., THF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent to the cooled hydrazine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Side Reactions
Side Reaction 1: Formation of 1,3-bis(4-bromophenyl)urea
A common side reaction is the formation of the symmetrical diarylurea, 1,3-bis(4-bromophenyl)urea.[3] This occurs when 4-bromophenyl isocyanate reacts with water present in the reaction mixture to form 4-bromoaniline, which then reacts with another molecule of 4-bromophenyl isocyanate.
Caption: Formation of symmetrical diarylurea byproduct.
Logical Relationships and Workflows
Synthesis and Troubleshooting Workflow
The following diagram illustrates the main synthesis pathway and a troubleshooting workflow for common issues encountered during the synthesis of this compound.
Caption: Synthesis and troubleshooting workflow.
References
Technical Support Center: Optimizing Reaction Parameters for 3-Amino-1-(4-bromophenyl)urea Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-Amino-1-(4-bromophenyl)urea derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the synthesis of this compound and its derivatives.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically prepared from 4-bromophenyl isocyanate and a hydrazine source, can stem from several factors:
-
Side Reactions: The isocyanate group is highly reactive and can undergo side reactions. A common side reaction is the formation of a biuret by reacting with the newly formed urea product.[1] Additionally, isocyanates can react with any water present in the reaction mixture.[2][3]
-
Sub-optimal Reaction Conditions: The choice of solvent, reaction temperature, and reaction time are critical. Ensure you are using an appropriate solvent and that the temperature is optimized for the reaction.
-
Impure Starting Materials: The purity of 4-bromophenyl isocyanate and the hydrazine source is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Product Loss During Work-up and Purification: The product may be lost during extraction or purification steps. Ensure that the pH is appropriate during aqueous washes and that the chosen purification method is suitable for the compound.
To improve the yield, consider the following:
-
Use Anhydrous Conditions: Dry your solvent and glassware thoroughly to minimize the reaction of the isocyanate with water.
-
Optimize Stoichiometry: A slight excess of the hydrazine source can sometimes drive the reaction to completion, but a large excess may lead to di-substituted byproducts.
-
Control Reaction Temperature: Running the reaction at a lower temperature may help to control the rate and reduce the formation of side products.[4]
-
Purify Starting Materials: If you suspect impurities in your starting materials, consider purifying them before use.
-
Efficient Purification: Recrystallization from ethanol or a mixture of ethanol and water is often an effective method for purifying phenylurea derivatives.[5]
Q2: I am observing the formation of an insoluble white precipitate that is not my desired product. What could it be?
A2: An insoluble white precipitate is often a symmetrically disubstituted urea, in this case, 1,3-bis(4-bromophenyl)urea. This can form if the 4-bromophenyl isocyanate reacts with any aniline impurity present or from the decomposition of the isocyanate. To minimize its formation, ensure the purity of your starting materials and maintain controlled reaction conditions.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction progress. Use an appropriate solvent system to achieve good separation between the starting materials and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. The disappearance of the limiting reagent (usually the isocyanate) indicates the completion of the reaction.
Q4: What is the best method for purifying the final this compound product?
A4: Recrystallization is a highly effective method for purifying phenylurea compounds.[5] Ethanol or a mixture of ethanol and water is a good starting point for solvent selection. If recrystallization is not sufficient, column chromatography on silica gel may be necessary.
Data Presentation
The following table provides representative data on how reaction parameters can be optimized for the synthesis of N-aryl-N'-aminourea derivatives. Please note that these are illustrative examples, and optimal conditions should be determined experimentally for each specific derivative.
| Entry | Solvent | Temperature (°C) | Hydrazine Source (equivalents) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Dichloromethane (DCM) | 0 to RT | Hydrazine monohydrate (1.1) | 4 | 75 | 92 |
| 2 | Tetrahydrofuran (THF) | 0 to RT | Hydrazine monohydrate (1.1) | 4 | 82 | 95 |
| 3 | Acetonitrile | RT | Hydrazine monohydrate (1.1) | 6 | 78 | 93 |
| 4 | THF | RT | Hydrazine monohydrate (1.5) | 4 | 85 | 90 (minor di-substituted impurity) |
| 5 | THF | 0 | Hydrazine monohydrate (1.1) | 8 | 88 | 97 |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-bromophenyl isocyanate and hydrazine monohydrate.
Materials:
-
4-Bromophenyl isocyanate
-
Hydrazine monohydrate
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromophenyl isocyanate (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of hydrazine monohydrate (1.1 equivalents) in anhydrous THF dropwise to the cooled isocyanate solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC until the 4-bromophenyl isocyanate is consumed.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
References
Technical Support Center: Overcoming Solubility Challenges with 3-Amino-1-(4-bromophenyl)urea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of "3-Amino-1-(4-bromophenyl)urea" in various assays.
Troubleshooting Guide: Enhancing Compound Solubility
Poor solubility of a test compound can lead to inaccurate and unreliable assay results. The following guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound.
Issue 1: Compound Precipitation in Aqueous Buffer
Observation: Visible precipitate forms immediately or over time after diluting the DMSO stock solution of this compound into the aqueous assay buffer.
Root Cause Analysis and Solutions:
-
Low Aqueous Solubility: The intrinsic physicochemical properties of this compound, such as its aromatic structure and potential for strong intermolecular interactions, contribute to its low solubility in water-based solutions.
-
Insufficient DMSO Concentration: While DMSO is a powerful solvent, its concentration may be too low in the final assay medium to maintain the compound's solubility. However, increasing DMSO concentration can negatively impact assay performance and cell viability.
-
pH of the Assay Buffer: The solubility of compounds with ionizable groups can be pH-dependent. The urea functional group in the target compound is weakly basic.
Troubleshooting Steps:
-
Determine the Kinetic Solubility: Before proceeding with biological assays, perform a kinetic solubility assay to determine the maximum soluble concentration of the compound in your specific assay buffer. A detailed protocol is provided below.
-
Optimize DMSO Concentration: Test a range of final DMSO concentrations (e.g., 0.1% to 1% v/v) to find the optimal balance between compound solubility and minimal assay interference. Always include a vehicle control with the corresponding DMSO concentration.
-
pH Adjustment: If the assay allows, test the compound's solubility in buffers with slightly different pH values (e.g., pH 6.5, 7.4, 8.0) to see if solubility improves.
-
Utilize Co-solvents and Excipients: If DMSO alone is insufficient, consider the addition of other excipients to your formulation. A summary of potential solubilizing agents is provided in the table below.
Issue 2: Inconsistent Assay Results or Low Potency
Observation: High variability between replicate wells or lower than expected potency of the compound.
Root Cause Analysis and Solutions:
-
Micro-precipitation: The compound may be precipitating out of solution at a microscopic level, which is not always visible to the naked eye. This leads to a lower effective concentration of the compound in the assay.
-
Compound Adsorption: The compound may adsorb to the surface of the plasticware (e.g., microplates, pipette tips), reducing its bioavailable concentration.
Troubleshooting Steps:
-
Pre-solubilization Check: Before adding the compound to the assay plate, visually inspect the intermediate dilution steps for any signs of precipitation.
-
Use of Low-Binding Plates: Consider using low-binding microplates to minimize adsorption.
-
Inclusion of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to prevent precipitation and reduce non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution of this compound. It is a strong aprotic solvent capable of dissolving a wide range of organic compounds.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v) to avoid significant cytotoxicity or off-target effects.[1] However, the DMSO tolerance is cell-line dependent and should be determined empirically.
Q3: Can I use sonication to dissolve the compound?
A3: Yes, sonication can be used to aid in the dissolution of the compound in the initial stock solution. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.
Q4: Are there any alternative solvents to DMSO?
A4: Yes, other polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered.[2] However, their compatibility with your specific assay system must be validated. For some applications, greener alternatives like Cyrene™ are being explored.[3][4][5]
Q5: How can I assess the solubility of my compound in different solvent systems?
A5: A kinetic solubility assay using nephelometry or UV/Vis spectroscopy is a common method to determine the solubility of a compound in a high-throughput manner.[][7][8] A detailed protocol for a UV/Vis-based solubility assay is provided in this guide.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various approaches to enhance the solubility of poorly soluble compounds like this compound.
| Strategy | Agent/Method | Mechanism of Action | Typical Concentration Range | Potential Issues |
| Co-solvency | DMSO, Ethanol, PEG 400 | Reduces the polarity of the aqueous solvent.[9] | 0.1 - 5% (v/v) | Assay interference, cellular toxicity.[10][11][12] |
| Surfactants | Tween® 80, Polysorbate 80 | Form micelles that encapsulate the hydrophobic compound.[13] | 0.01 - 0.1% (w/v) | Can disrupt cell membranes at higher concentrations. |
| Cyclodextrins | β-cyclodextrin, HP-β-CD | Form inclusion complexes with the hydrophobic compound.[14] | 1 - 10 mM | Can extract cholesterol from cell membranes. |
| pH Adjustment | Buffers (e.g., HEPES, Tris) | Increases the ionization of the compound, leading to higher solubility.[9] | pH 6.0 - 8.5 | Limited by the pH tolerance of the assay system. |
| Solid Dispersion | PVP, PEG | Disperses the compound in a hydrophilic polymer matrix in an amorphous state.[15][16] | N/A (Formulation) | Requires specialized formulation development. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by UV/Vis Spectroscopy
This protocol allows for the determination of the kinetic solubility of this compound in a specific buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
-
Multichannel pipette
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a Serial Dilution Series: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Dilute into Assay Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing a larger volume (e.g., 98 µL) of the assay buffer. This will result in a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubate and Mix: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Centrifuge the Plate: Centrifuge the plate to pellet any precipitated compound.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new UV-transparent 96-well plate.
-
Measure Absorbance: Measure the UV absorbance of the supernatant at the wavelength of maximum absorbance (λmax) for this compound.
-
Data Analysis: Create a standard curve using the absorbance readings of the concentrations that did not show precipitation. Use this curve to determine the highest concentration that remained in solution, which represents the kinetic solubility.
Mandatory Visualizations
Signaling Pathway: p38 MAPK Inhibition
Many urea-based compounds are investigated as inhibitors of kinase signaling pathways. The p38 MAPK pathway is a relevant target for anti-inflammatory and anti-cancer drug discovery.[][10]
Caption: Proposed inhibitory action on the p38 MAPK signaling pathway.
Experimental Workflow: Solubility Troubleshooting
The following workflow provides a logical approach to addressing solubility issues during assay development.
Caption: A stepwise workflow for troubleshooting compound solubility.
Logical Relationship: Factors Affecting Solubility
This diagram illustrates the key factors that influence the solubility of this compound in an assay.
Caption: Key factors influencing the solubility of the test compound.
References
- 1. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bioassaysys.com [bioassaysys.com]
- 7. tribioscience.com [tribioscience.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. biocompare.com [biocompare.com]
- 10. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. mdpi.com [mdpi.com]
- 13. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. This compound - CAS:2646-26-6 - 阿镁生物 [amaybio.com]
- 16. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
Technical Support Center: Synthesis of 3-Amino-1-(4-bromophenyl)urea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Amino-1-(4-bromophenyl)urea.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during reaction scale-up.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| P-01 | Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Sub-optimal reaction temperature. 4. Inefficient mixing. | 1. Monitor reaction progress using TLC or HPLC. Extend reaction time if necessary. 2. Ensure the quality of starting materials. Use anhydrous solvent. 3. Optimize temperature. The reaction of isocyanates with hydrazine is typically exothermic; initial cooling may be required, followed by gentle heating to drive to completion. 4. On scale-up, ensure adequate agitation to maintain a homogeneous mixture. |
| P-02 | Formation of Side Products (e.g., Symmetrical Urea) | 1. Presence of water in the reaction. 2. Incorrect stoichiometry. | 1. 4-bromophenyl isocyanate can react with water to form an unstable carbamic acid, which decomposes to 4-bromoaniline. This aniline can then react with another molecule of isocyanate to form symmetrical 1,3-bis(4-bromophenyl)urea. Use anhydrous solvents and inert atmosphere. 2. A slight excess of hydrazine hydrate can minimize the formation of the symmetrical urea by ensuring the isocyanate is consumed by the intended nucleophile. |
| P-03 | Exothermic Runaway Reaction During Scale-Up | 1. Rapid addition of 4-bromophenyl isocyanate. 2. Inadequate cooling capacity of the reactor. 3. Poor heat transfer due to decreased surface area-to-volume ratio.[1][2] | 1. Add the 4-bromophenyl isocyanate solution dropwise to the hydrazine hydrate solution, especially at the beginning of the addition.[3] 2. Ensure the reactor's cooling system is sufficient to handle the heat of reaction. Pre-cool the reactor before starting the addition. 3. For large-scale reactions, consider a reactor with a higher heat transfer coefficient or use a semi-batch process where the isocyanate is added at a controlled rate. |
| P-04 | Product Precipitation Issues | 1. Product is insoluble in the reaction solvent at the reaction temperature. 2. Product crystallizes prematurely, leading to difficult stirring. | 1. Choose a solvent in which the product has some solubility at the reaction temperature, or use a co-solvent. 2. Maintain a slightly elevated temperature during the reaction to keep the product in solution. Upon completion, cool the mixture in a controlled manner to facilitate crystallization. |
| P-05 | Difficulty in Product Isolation and Purification | 1. Product is too soluble in the chosen solvent for efficient crystallization. 2. Presence of impurities that co-precipitate with the product. | 1. If the product is soluble, consider an anti-solvent addition to induce precipitation. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. The use of activated carbon during recrystallization can help remove colored impurities. Column chromatography is an option for small-scale purification but may be impractical for large-scale production. |
Frequently Asked Questions (FAQs)
Q1: What is a typical lab-scale procedure for the synthesis of this compound?
A1: A common method involves the reaction of 4-bromophenyl isocyanate with hydrazine hydrate. A detailed hypothetical protocol is provided in the "Experimental Protocols" section below.
Q2: What are the main safety concerns when scaling up this reaction?
A2: The primary safety concern is the management of the exothermic reaction between the isocyanate and hydrazine.[1][2] Inadequate temperature control can lead to a runaway reaction. Additionally, both 4-bromophenyl isocyanate and hydrazine hydrate are hazardous materials and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a spot of the reaction mixture can be compared to spots of the starting materials (4-bromophenyl isocyanate and hydrazine hydrate). The disappearance of the starting material and the appearance of a new spot for the product indicate reaction progress.
Q4: What are the likely impurities in the final product?
A4: The most common impurity is the symmetrical urea, 1,3-bis(4-bromophenyl)urea, formed from the reaction of 4-bromophenyl isocyanate with 4-bromoaniline (which can be present as an impurity in the starting isocyanate or formed by reaction with water). Unreacted starting materials may also be present.
Q5: Can I use a different solvent for this reaction?
A5: Yes, other polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF) can be used. The choice of solvent will affect the reaction rate, solubility of the starting materials and product, and the work-up procedure. It is important to ensure the solvent is anhydrous to prevent side reactions.
Experimental Protocols
Lab-Scale Synthesis of this compound
Materials:
-
4-bromophenyl isocyanate
-
Hydrazine hydrate (64-65% solution in water)
-
Ethanol (anhydrous)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydrazine hydrate (1.1 equivalents) in anhydrous ethanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Dissolve 4-bromophenyl isocyanate (1.0 equivalent) in anhydrous ethanol in a dropping funnel.
-
Add the 4-bromophenyl isocyanate solution dropwise to the stirred hydrazine hydrate solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the 4-bromophenyl isocyanate is consumed.
-
Upon completion, the product may precipitate from the solution. If not, slowly add deionized water to the reaction mixture to induce precipitation.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold ethanol/water (1:1) and then with a small amount of cold deionized water.
-
Dry the product under vacuum to a constant weight.
Data Presentation
Table 1: Starting Material Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Hazards |
| 4-bromophenyl isocyanate | C₇H₄BrNO | 198.02 | 74-76 (at 2 mmHg) | Lachrymator, Corrosive, Moisture sensitive |
| Hydrazine hydrate | H₆N₂O | 50.06 | 120.1 | Toxic, Corrosive, Carcinogen |
Table 2: Typical Reaction Parameters
| Parameter | Lab-Scale (10g) | Pilot-Scale (1kg) |
| Solvent Volume | 100-200 mL | 10-20 L |
| Addition Time | 30-60 min | 2-4 hours |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 85-95% | 80-90% |
| Typical Purity | >98% | >97% |
Visualizations
Caption: Workflow for the synthesis and scale-up of this compound.
References
"3-Amino-1-(4-bromophenyl)urea" by-product identification and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-1-(4-bromophenyl)urea. The information provided addresses common issues related to by-product identification and removal during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and efficient method for the synthesis of this compound is the reaction of 4-bromophenyl isocyanate with hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol. The isocyanate acts as an electrophile, and the hydrazine serves as the nucleophile to form the urea linkage.
Q2: What are the potential by-products in the synthesis of this compound?
Several by-products can form during the synthesis of this compound. Identifying these is crucial for obtaining a pure product. The most common impurities include:
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Unreacted Starting Materials: Residual 4-bromophenyl isocyanate and hydrazine.
-
Symmetrically Substituted Urea: 1,3-bis(4-bromophenyl)urea can form if the isocyanate reacts with trace amounts of water or with the amine of another product molecule.
-
Carbohydrazide: This can arise from side reactions of hydrazine, particularly if the reaction temperature is not well-controlled.
-
Di-addition Product: Two molecules of 4-bromophenyl isocyanate can react with one molecule of hydrazine to form a di-substituted hydrazine derivative.
A summary of these potential by-products and their molecular weights is provided in the table below for easy reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| This compound | C₇H₈BrN₃O | 230.06 | Desired Product |
| 4-Bromophenyl isocyanate | C₇H₄BrNO | 198.02 | Unreacted Starting Material |
| Hydrazine | N₂H₄ | 32.05 | Unreacted Starting Material |
| 1,3-bis(4-bromophenyl)urea | C₁₃H₁₀Br₂N₂O | 386.04 | Side reaction with water or product |
| Carbohydrazide | CH₆N₄O | 90.08 | Side reaction of hydrazine |
| Di-addition Product | C₁₄H₁₂Br₂N₄O₂ | 459.08 | Reaction of 2 eq. isocyanate with 1 eq. hydrazine |
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low yield of the desired product.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | - Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Extend the reaction time or slightly increase the temperature if necessary, but be cautious of increased by-product formation. |
| Sub-optimal stoichiometry. | - Use a slight excess of hydrazine hydrate to ensure the complete consumption of the 4-bromophenyl isocyanate. A molar ratio of 1:1.1 to 1:1.2 (isocyanate:hydrazine) is a good starting point. |
| Precipitation of starting materials. | - Ensure that the chosen solvent can dissolve both starting materials at the reaction temperature. A solvent mixture might be necessary. |
Problem 2: Presence of significant amounts of 1,3-bis(4-bromophenyl)urea.
| Possible Cause | Suggested Solution |
| Presence of water in the reaction mixture. | - Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Localized high concentration of isocyanate. | - Add the 4-bromophenyl isocyanate solution dropwise to the hydrazine solution with vigorous stirring to ensure rapid mixing and prevent localized excesses of the isocyanate. |
Problem 3: Difficulty in removing unreacted starting materials and by-products.
| Purification Method | Experimental Protocol |
| Recrystallization | - Solvent Selection: Ethanol, isopropanol, or a mixture of ethanol and water are often suitable for recrystallizing this compound. The desired product should be soluble in the hot solvent and sparingly soluble at room temperature, while the impurities should either be very soluble or insoluble. - Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, filter the hot solution. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. |
| Column Chromatography | - Stationary Phase: Silica gel is a common choice. - Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be effective. The polarity should be optimized based on TLC analysis to achieve good separation between the product and impurities. - Procedure: Prepare a slurry of silica gel in the initial mobile phase and pack the column. Dissolve the crude product in a minimum amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC or HPLC to identify those containing the pure product. |
Experimental Protocols
Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.1 equivalents) in ethanol under an inert atmosphere.
-
In a separate beaker, dissolve 4-bromophenyl isocyanate (1.0 equivalent) in anhydrous ethanol.
-
Add the 4-bromophenyl isocyanate solution dropwise to the stirring hydrazine solution at room temperature over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete, the product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Analytical Methods for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid) is typically used.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it can dissolve the product and the urea protons are often observable.
-
Analysis:
-
¹H NMR will show characteristic peaks for the aromatic protons and the protons on the urea and amino groups. The integration of these peaks can be used to assess purity against a known internal standard.
-
¹³C NMR will show the characteristic carbonyl carbon of the urea and the carbons of the bromophenyl ring.
-
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships in the formation of the desired product and major by-products.
Caption: Troubleshooting logic for common issues in the synthesis of this compound.
Technical Support Center: Crystallization of 3-Amino-1-(4-bromophenyl)urea
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing "3-Amino-1-(4-bromophenyl)urea".
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: A good starting point for recrystallization is a solvent in which the compound is highly soluble when hot but sparingly soluble when cold.[1] For substituted ureas, polar solvents like ethanol or methanol are often effective.[2][3] A mixed solvent system, such as ethanol/water or acetone/water, can also be employed to achieve the desired solubility gradient.[4]
Q3: What are the expected crystal habits of substituted ureas?
A3: Substituted ureas can crystallize in various forms, including needles, plates, and prisms. The specific crystal morphology depends on factors such as the solvent system used, the rate of cooling, and the presence of impurities.
Troubleshooting Crystallization
Problem 1: The compound will not dissolve in the hot solvent.
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Possible Cause: Insufficient solvent or an inappropriate solvent choice.
-
Suggested Solution:
-
Gradually add more of the hot solvent until the solid dissolves. Be mindful not to add an excessive amount, as this will hinder crystallization upon cooling.
-
If the compound remains insoluble even with additional solvent, a different solvent system should be selected. Refer to the solubility table below for suggestions.
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If a significant portion of the compound dissolves but a small amount of solid remains, this may indicate the presence of insoluble impurities. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.
-
Problem 2: No crystals form after the solution has cooled.
-
Possible Cause: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.
-
Suggested Solution:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If available, add a single, small crystal of pure "this compound" to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
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Concentrate the Solution: If the above methods do not induce crystallization, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
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Reduce Temperature: If cooling to room temperature is not sufficient, try cooling the flask in an ice bath to further decrease the solubility of the compound.
-
Problem 3: The compound precipitates as an oil instead of crystals ("oiling out").
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point, or there is a high concentration of impurities.
-
Suggested Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to keep the compound dissolved at a slightly lower temperature, then allow it to cool more slowly.
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Use a Different Solvent System: Oiling out can sometimes be prevented by using a solvent with a lower boiling point or by adjusting the ratio of solvents in a mixed solvent system.
-
Charcoal Treatment: If impurities are suspected, add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
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Problem 4: The crystallization happens too quickly, resulting in a fine powder instead of well-defined crystals.
-
Possible Cause: The solution is too supersaturated, or the cooling rate is too fast. Rapid crystallization can trap impurities within the crystal lattice.
-
Suggested Solution:
-
Slow Down the Cooling Rate: Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath.
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Use More Solvent: Reheat the solution and add a small amount of additional hot solvent to slightly decrease the level of supersaturation. This will encourage slower and more controlled crystal growth.
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Quantitative Data Summary
Due to the limited availability of specific experimental data for "this compound," the following table provides a qualitative summary of expected solubility based on the properties of similar substituted ureas.
| Solvent | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Water | Slightly Soluble | Moderately Soluble |
| Ethanol | Moderately Soluble | Highly Soluble |
| Methanol | Moderately Soluble | Highly Soluble |
| Acetone | Moderately Soluble | Highly Soluble |
| Ethyl Acetate | Sparingly Soluble | Moderately Soluble |
| Dichloromethane | Sparingly Soluble | Moderately Soluble |
| Hexane | Insoluble | Sparingly Soluble |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of "this compound" using a single solvent system.
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Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid is completely dissolved. Add the hot solvent dropwise to ensure that the minimum amount required for dissolution is used.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration. To do this, preheat a funnel and filter paper with hot solvent and quickly filter the hot solution into a clean, pre-warmed flask.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed during this time. To maximize the yield, the flask can then be placed in an ice bath for 30 minutes.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
Visualizations
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
References
Preventing decomposition of "3-Amino-1-(4-bromophenyl)urea" during storage
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of "3-Amino-1-(4-bromophenyl)urea" during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to minimize decomposition?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration at 2-8°C is advisable.
Q2: I've noticed a change in the color and physical appearance of my stored this compound. What could be the cause?
A2: A change in color or appearance, such as clumping, is often an indicator of decomposition. This can be caused by exposure to moisture, light, or elevated temperatures. It is crucial to re-evaluate your storage conditions and assess the purity of the compound before use.
Q3: What are the likely degradation products of this compound?
A3: Based on the structure of an aryl urea, potential degradation pathways include hydrolysis, thermal decomposition, and photodegradation. Hydrolysis can lead to the formation of 4-bromoaniline and aminourea. Thermal stress may cause decomposition into 4-bromophenylisocyanate and ammonia. Photodegradation, particularly for brominated aromatic compounds, could result in de-bromination.
Q4: How can I test the purity of my this compound if I suspect degradation?
A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for assessing the purity of the compound and quantifying any degradation products.[1][2][3] For structural identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques.[4][5][6]
Troubleshooting Guides
Issue 1: Inconsistent experimental results using stored this compound.
This is a common problem that can often be traced back to the degradation of the starting material.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Corrective Actions:
-
Purity Check: Immediately assess the purity of your stored "this compound" using a suitable analytical method like HPLC-UV.
-
Review Protocol: If the purity is acceptable, scrutinize your experimental protocol for conditions that might induce degradation (e.g., high temperature, extreme pH, prolonged exposure to light).
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Use Fresh Stock: If degradation is confirmed, use a fresh, unopened batch of the compound or repurify the existing stock if possible.
Issue 2: Appearance of unknown peaks in analytical chromatograms.
The presence of new peaks in your analytical data (e.g., HPLC, LC-MS) that were not present in the initial analysis of the compound strongly suggests degradation.
Potential Decomposition Pathways
Caption: Potential decomposition pathways for this compound.
Corrective Actions:
-
Characterize Degradants: Use LC-MS and/or NMR to identify the structure of the unknown peaks. This will provide insight into the degradation pathway.
-
Review Storage and Handling: Based on the identified degradation products, review your storage and handling procedures. For example, if hydrolysis products are detected, ensure the compound is stored in a desiccator. If photodegradation is suspected, use amber vials and minimize light exposure during experiments.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool, Room Temperature (Short-term) 2-8°C (Long-term) | Minimizes thermal degradation. |
| Humidity | Dry Environment (e.g., in a desiccator) | Prevents hydrolytic decomposition. |
| Light | Protect from Light (e.g., amber vials, store in the dark) | Prevents photodegradation. |
| Atmosphere | Tightly Sealed Container | Minimizes exposure to moisture and oxygen. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of "this compound" and detecting potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for aryl ureas. A typical gradient could be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile
-
15-17 min: 90% Acetonitrile
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17-18 min: 90% to 10% Acetonitrile
-
18-20 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Forced Degradation Study
This study can help identify potential degradation pathways and the stability-indicating nature of the analytical method.
-
Stock Solution: Prepare a stock solution of "this compound" in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all stressed samples and an unstressed control sample using the HPLC method described above.
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products formed under each condition. This will help in understanding the compound's stability profile.
References
- 1. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 2. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 3. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 6. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring of 3-Amino-1-(4-bromophenyl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 3-Amino-1-(4-bromophenyl)urea and related compounds using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
A common synthetic route involves the reaction of 4-bromophenyl isocyanate with hydrazine. It is crucial to monitor the consumption of these starting materials and the formation of the product.
Q2: Why is my urea compound streaking on the TLC plate?
Streaking of urea compounds on silica gel TLC plates is a common issue, often due to their polar nature and strong interaction with the stationary phase. This can be caused by sample overloading, the sample being too concentrated, or the use of an inappropriate solvent system. Acidic or basic functional groups in the molecule can also lead to streaking.[1][2]
Q3: How can I visualize this compound on a TLC plate if it's not UV-active?
While the bromophenyl group should allow for visualization under UV light (254 nm), if the concentration is too low or if you need a secondary method, various staining solutions can be used. For urea and amine-containing compounds, stains like ninhydrin (for the primary amino group) or specific stains for chloroamines (formed after exposure to chlorine vapor) can be effective. A p-anisaldehyde stain can also be a general-purpose choice for many functional groups.
Q4: In LC-MS analysis, I'm observing a weak signal for my compound. What could be the reason?
A weak signal in LC-MS can stem from several factors including contamination in the system leading to ion suppression, poor ionization of the analyte, incorrect mobile phase pH, or issues with the ion source.[3][4] For polar compounds like ureas, ensuring the mobile phase composition is optimal for both retention and ionization is critical.
Q5: My retention times are shifting between LC-MS runs. What should I check?
Retention time shifts are a frequent problem in LC-MS and can be caused by column degradation, changes in the mobile phase composition or pH, fluctuating flow rates, or insufficient column equilibration between injections.[5] Regularly running a system suitability test with a standard compound can help identify and troubleshoot these issues.[4]
Experimental Protocols
Thin Layer Chromatography (TLC) Monitoring
This protocol is designed for monitoring the reaction between 4-bromophenyl isocyanate and hydrazine to form this compound.
Materials:
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Silica gel 60 F254 TLC plates
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TLC developing chamber
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Capillary tubes for spotting
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Reactants: 4-bromophenyl isocyanate, Hydrazine (handle with extreme care)
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Reaction solvent (e.g., Tetrahydrofuran - THF)
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Eluent (Mobile Phase): A starting point is a mixture of Ethyl Acetate and Hexane. Due to the polarity of the product, more polar systems like Dichloromethane:Methanol or Ethyl Acetate:Methanol may be necessary.
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Visualization: UV lamp (254 nm), and/or a suitable staining solution (e.g., p-anisaldehyde, ninhydrin).
Procedure:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of the reaction solvent in a separate small vial to avoid overloading the TLC plate.
-
Spotting: Using a clean capillary tube for each spot, carefully apply a small spot of the diluted reaction mixture, the 4-bromophenyl isocyanate starting material standard, the hydrazine starting material standard (if stable enough for spotting), and a co-spot (reaction mixture and starting material) onto the baseline of the TLC plate. Keep the spots small and allow them to dry completely.
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Development: Place the spotted TLC plate in a developing chamber pre-saturated with the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
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Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. Circle the visible spots with a pencil. If necessary, use a chemical stain for further visualization by dipping the plate into the stain solution followed by gentle heating.
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Analysis: Compare the spots in the reaction mixture lane to the starting material lanes. The disappearance of starting material spots and the appearance of a new spot indicate product formation. The retention factor (Rf) for each spot should be calculated.
Expected Results:
The product, this compound, is expected to be more polar than the 4-bromophenyl isocyanate starting material and will therefore have a lower Rf value. Hydrazine is highly polar and may not move significantly from the baseline.
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
This protocol provides a general method for the analysis of this compound. Method optimization will be required for specific instrumentation.
Materials:
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High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
-
C18 reverse-phase HPLC column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample vials.
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Reaction aliquots.
Procedure:
-
Sample Preparation: At different reaction time points, take a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of water or methanol). Dilute the sample significantly with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to ensure compatibility with the LC system and to avoid peak distortion.
-
LC Method:
-
Set a flow rate of 0.4 mL/min.
-
Use a gradient elution, for example:
-
0-1 min: 5% B
-
1-5 min: Gradient from 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Gradient from 95% to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
-
MS Method:
-
Set the ESI source to positive ionization mode.
-
Perform a full scan analysis (e.g., m/z 100-400) to identify the molecular ions of the starting materials and product.
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For targeted analysis, use Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.
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Injection and Analysis: Inject the prepared samples. Monitor the chromatogram for the elution of starting materials and the appearance of the product peak at its characteristic retention time and m/z.
Data Presentation
Table 1: Key Compound Information for Reaction Monitoring
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 4-Bromophenyl isocyanate | C₇H₄BrNO | 197.02 | 197.96 |
| Hydrazine | N₂H₄ | 32.05 | 33.04 |
| This compound | C₇H₈BrN₃O | 230.06 | 231.00 / 233.00 (isotope pattern) |
Table 2: Example TLC Data (Hypothetical)
| Compound | Eluent System | Rf Value |
| 4-Bromophenyl isocyanate | Ethyl Acetate / Hexane (3:7) | 0.75 |
| This compound | Ethyl Acetate / Hexane (3:7) | 0.20 |
| Hydrazine | Ethyl Acetate / Hexane (3:7) | ~0.05 |
Troubleshooting Guides
TLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking Spots | Sample overloaded; Sample too concentrated; Inappropriate solvent polarity; Compound is acidic or basic. | Dilute the sample; Use a less concentrated sample solution; Adjust the eluent polarity (try a more polar system if streaking is accompanied by low Rf); Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[2][6] |
| Spots are not moving from the baseline (Low Rf) | Eluent is not polar enough. | Increase the polarity of the eluent system (e.g., increase the proportion of the more polar solvent). |
| Spots are running with the solvent front (High Rf) | Eluent is too polar. | Decrease the polarity of the eluent system (e.g., increase the proportion of the less polar solvent). |
| No spots are visible under UV light | Compound is not UV-active at 254 nm; Sample concentration is too low. | Use a chemical stain for visualization; Spot the sample multiple times on the same spot, allowing it to dry in between applications to increase the concentration.[6] |
LC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Very Weak Signal | System contamination leading to ion suppression; Incorrect MS settings (e.g., polarity, scan range); Sample degradation; No flow from the LC. | Clean the ion source; Check MS parameters and tune the instrument; Prepare fresh samples; Check for leaks and ensure the LC pump is delivering the mobile phase.[3][4] |
| Broad or Tailing Peaks | Column overload; Column contamination or degradation; Mismatch between sample solvent and mobile phase. | Dilute the sample; Flush the column or replace it if necessary; Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[4] |
| Shifting Retention Times | Inconsistent mobile phase preparation; Column temperature fluctuations; Column aging; Insufficient equilibration time. | Prepare fresh mobile phase carefully; Use a column oven to maintain a stable temperature; Replace the column if performance has degraded; Increase the re-equilibration time at the end of the gradient.[5] |
| High Background Noise | Contaminated mobile phase or solvents; Contaminated LC system or MS source; Column bleed. | Use high-purity solvents and additives; Flush the system and clean the ion source; Use a column with low bleed characteristics.[4] |
Visualizations
Caption: Workflow for TLC Reaction Monitoring.
Caption: Workflow for LC-MS Reaction Monitoring.
Caption: Basic Troubleshooting Decision Tree.
References
- 1. mdpi.com [mdpi.com]
- 2. EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 3. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. parchem.com [parchem.com]
Technical Support Center: Synthesis of 3-Amino-1-(4-bromophenyl)urea
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthetic refinement of 3-Amino-1-(4-bromophenyl)urea.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and widely applicable method for synthesizing this compound is the reaction of 4-bromophenyl isocyanate with a hydrazine source, typically hydrazine hydrate. This reaction is a nucleophilic addition of the hydrazine to the isocyanate group, forming the urea linkage.
Q2: What are the primary starting materials for this synthesis?
A2: The key starting materials are 4-bromophenyl isocyanate and hydrazine hydrate. Alternatively, 4-bromoaniline can be used to generate the isocyanate in situ using reagents like triphosgene or N,N'-carbonyldiimidazole (CDI).[1]
Q3: Are there any significant safety precautions to consider?
A3: Yes. 4-bromophenyl isocyanate is a lachrymator and should be handled in a well-ventilated fume hood. Hydrazine and its derivatives are toxic and corrosive.[2] If using phosgene or its substitutes like triphosgene, extreme caution must be exercised as they are highly toxic.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: What are the potential side products in this synthesis?
A4: The primary potential side product is the disubstituted carbohydrazide, 1,5-bis(4-bromophenyl)carbohydrazide. This can form if one molecule of hydrazine reacts with two molecules of 4-bromophenyl isocyanate. Controlling the stoichiometry of the reactants is crucial to minimize this impurity.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of ethyl acetate and hexanes. The starting materials and the product should have different Rf values, allowing for clear visualization of the reaction's progression.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 4-bromophenyl isocyanate (hydrolyzed).2. Insufficient reaction time or temperature.3. Poor quality of hydrazine hydrate. | 1. Use freshly opened or properly stored 4-bromophenyl isocyanate. Consider preparing it fresh from 4-bromoaniline if necessary.2. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. Gentle heating may be required.3. Use a fresh, high-purity source of hydrazine hydrate. |
| Formation of a Significant Amount of Disubstituted Byproduct | 1. Incorrect stoichiometry (excess isocyanate).2. Slow addition of isocyanate to hydrazine. | 1. Use a molar excess of hydrazine hydrate (e.g., 1.5 to 2 equivalents) relative to the 4-bromophenyl isocyanate.2. Add the 4-bromophenyl isocyanate solution dropwise to a vigorously stirred solution of hydrazine hydrate. |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the reaction solvent.2. Presence of unreacted starting materials or byproducts. | 1. If the product is soluble, concentrate the reaction mixture under reduced pressure. The product may precipitate upon cooling or by adding a non-polar co-solvent.2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography. |
| Product is an Insoluble Precipitate | The product may precipitate out of the reaction mixture as it forms. | This is often a good sign of product formation. The precipitate can be collected by filtration, washed with a suitable solvent to remove impurities, and then dried. |
Experimental Protocols
Synthesis of this compound
This protocol describes the reaction of 4-bromophenyl isocyanate with hydrazine hydrate.
Materials:
-
4-bromophenyl isocyanate
-
Hydrazine hydrate (64-65% solution)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Diethyl ether or Hexanes (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.5 equivalents) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 4-bromophenyl isocyanate (1.0 equivalent) in anhydrous THF (10 mL) and add it to the dropping funnel.
-
Add the 4-bromophenyl isocyanate solution dropwise to the stirred hydrazine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting isocyanate.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether or hexanes to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization.
-
Dry the final product under vacuum to obtain this compound as a white to off-white solid.
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 62-64 | White to grey solid |
| 4-Bromophenyl isocyanate | C₇H₄BrNO | 198.02 | 41-43 | White to yellow solid |
| Hydrazine hydrate | H₆N₂O | 50.06 | -51.7 | Colorless liquid |
| This compound | C₇H₈BrN₃O | 246.06 | Not readily available | Expected to be a solid |
Note: The melting point for the final product is not widely reported and should be determined experimentally as part of its characterization.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis.
References
Validation & Comparative
A Comparative Guide to 3-Amino-1-(4-bromophenyl)urea and Other Brominated Phenylureas for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Amino-1-(4-bromophenyl)urea and other brominated phenylureas, focusing on their biological activities and performance in relevant experimental assays. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Introduction
Phenylurea derivatives are a versatile class of compounds with a wide range of biological activities, including applications in oncology, inflammation, and agriculture. The introduction of a bromine atom to the phenyl ring can significantly influence the physicochemical properties and biological efficacy of these molecules. This guide focuses on the comparative analysis of this compound and other brominated phenylureas, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.
Data Presentation: Comparative Biological Activity
The following tables summarize the biological activity of various brominated phenylurea derivatives from published studies. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Brominated and Other Substituted Phenylurea Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-(3-(4-chlorophenyl)ureido)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide | HT-29 (Colon) | 15.28 | [1] |
| A549 (Lung) | 2.566 | [1] | |
| N-(4-(3-(4-chlorophenyl)ureido)phenyl)-4-methylbenzamide | HT-29 (Colon) | >50 | [1] |
| A549 (Lung) | 20.3 | [1] | |
| Compound 16j (N-3-bromoacetylaminophenyl-N'-alkylurea analog) | CEM (Leukemia) | 0.38 | [2] |
| Daudi (Lymphoma) | 1.05 | [2] | |
| MCF-7 (Breast) | 2.11 | [2] | |
| Bel-7402 (Hepatoma) | 1.98 | [2] | |
| DU-145 (Prostate) | 4.07 | [2] | |
| DND-1A (Melanoma) | 1.86 | [2] | |
| LOVO (Colon) | 2.33 | [2] | |
| MIA Paca (Pancreatic) | 2.54 | [2] | |
| 3-Cl-BPTU | T47D (Breast) | 0.43 | [3] |
| 3,4-dichloro-BPTU | T47D (Breast) | 0.85 | [3] |
Table 2: Myeloperoxidase (MPO) Inhibitory Activity
| Compound | Target | IC50 | Reference |
| 4-bromoaniline | Myeloperoxidase (MPO) | 45 nM | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to ensure reproducibility and aid in the design of future studies.
Myeloperoxidase (MPO) Inhibition Assay
This protocol is adapted from methods used to assess the inhibition of MPO activity.[5][6]
Objective: To determine the in vitro inhibitory activity of test compounds against myeloperoxidase.
Materials:
-
Human Myeloperoxidase (MPO) enzyme
-
Hydrogen peroxide (H₂O₂)
-
3,3′,5,5′-Tetramethylbenzidine (TMB)
-
Sodium phosphate buffer (pH 5.4)
-
Test compounds (e.g., brominated phenylureas) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of TMB in DMSO.
-
Prepare a working solution of H₂O₂ in sodium phosphate buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Test compound or vehicle control.
-
MPO enzyme solution.
-
-
Incubate the plate at 37°C for a specified time (e.g., 5 minutes).
-
Initiate the reaction by adding the TMB solution followed by the H₂O₂ solution.
-
Incubate the plate at 37°C for a further 5 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate the percentage of MPO inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7]
Objective: To determine the effect of brominated phenylureas on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds or vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Signaling Pathway Diagrams (Graphviz)
The following diagrams illustrate potential mechanisms of action for brominated phenylureas based on their known activities as kinase and myeloperoxidase inhibitors.
Caption: Putative inhibition of the RAF-MEK-ERK signaling pathway by brominated phenylureas.
Caption: Workflow of a myeloperoxidase (MPO) inhibition assay.
Experimental Workflow Diagram (Graphviz)
Caption: General experimental workflow for the evaluation of brominated phenylureas.
References
- 1. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nwlifescience.com [nwlifescience.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of 3-Amino-1-(4-bromophenyl)urea Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 3-Amino-1-(4-bromophenyl)urea derivatives, focusing on their potential as anticancer agents. While direct comprehensive studies on a homologous series of these specific derivatives are limited, this guide extrapolates from structurally related compounds to provide insights into their synthesis, biological activity, and structure-activity relationships.
The diaryl urea scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its presence in numerous kinase inhibitors.[1][2] The central urea moiety is crucial for binding to the hinge region of kinases, often through the formation of key hydrogen bonds.[1] The "this compound" core provides a versatile template for chemical modification, particularly at the amino group, allowing for the exploration of structure-activity relationships (SAR).
Performance Comparison of Diaryl Urea Derivatives
To contextualize the potential efficacy of this compound derivatives, the following table summarizes the in vitro antiproliferative activities of structurally similar diaryl urea compounds against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Structure / Analogue Description | Cell Line | IC50 (µM) | Reference |
| Analog 1 | N-(4-(3-(4-chlorophenyl)ureido)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide | HT-29 (Colon) | 15.28 | [3] |
| A549 (Lung) | 2.566 | [3] | ||
| Analog 2 | N-(4-(3-(4-chlorophenyl)ureido)phenyl)-2-phenylacetamide | A549 (Lung) | 10.47 | [3] |
| Analog 3 | 1-(4-chlorophenyl)-3-(3-hydroxy-4-methylphenyl)urea | MDA-MB-231 (Breast) | 2.57 ± 0.07 | [4] |
| Analog 4 | 1-(4-bromophenyl)-3-(3-hydroxy-4-methylphenyl)urea | MDA-MB-231 (Breast) | 3.15 ± 0.11 | [4] |
| Sorafenib | (Reference Drug) | HT-29 (Colon) | 14.01 | [3] |
| A549 (Lung) | 2.913 | [3] |
Structure-Activity Relationship (SAR) Insights
Based on studies of various diaryl urea derivatives, several SAR trends can be inferred for the "this compound" scaffold:
-
Urea Moiety : The urea linkage is critical for activity, forming key hydrogen bond interactions with the target protein.[1][4]
-
Substituents on the Phenyl Rings : The nature and position of substituents on the phenyl rings significantly influence biological activity. Halogen substitutions, such as the bromo group in the core structure and the chloro group in many active analogs, are often associated with potent inhibitory activity.[4]
-
Derivatization of the Amino Group : The primary amino group on the phenyl ring serves as a key point for modification. N-acylation or N-sulfonylation can modulate the compound's physicochemical properties and biological activity, potentially enhancing potency and selectivity.[1] For instance, the addition of complex amide-containing moieties has been shown to yield potent antiproliferative agents.[3]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these derivatives are crucial for reproducible research.
General Synthesis of this compound Derivatives
The synthesis of diaryl ureas is typically a straightforward process. A general workflow for the synthesis and subsequent derivatization of the title compound is outlined below.
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6][7]
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., A549, HT-29, MDA-MB-231)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include untreated and vehicle-treated (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value from the dose-response curve.
Caption: Experimental workflow for the in vitro MTT cell viability assay.
In Vitro Kinase Inhibition Assay
Diaryl urea derivatives are known to inhibit various protein kinases. A general protocol for an in vitro kinase inhibition assay is provided below.
Materials:
-
Recombinant kinase (e.g., VEGFR-2, B-Raf)
-
Kinase substrate
-
ATP
-
Assay buffer
-
Test compounds (this compound derivatives)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations in the assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Potential Signaling Pathway Inhibition
Based on the activity of analogous diaryl urea compounds like Sorafenib, it is plausible that this compound derivatives could inhibit key signaling pathways involved in cancer progression, such as the RAF-MEK-ERK and VEGFR pathways. These pathways are critical for cell proliferation, survival, and angiogenesis.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.
This guide provides a foundational understanding of this compound derivatives based on current knowledge of similar compounds. Further dedicated research, including the synthesis of a focused library of these derivatives and their systematic biological evaluation, is necessary to fully elucidate their therapeutic potential and establish a definitive structure-activity relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 3. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Validating the Biological Target of 3-Amino-1-(4-bromophenyl)urea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biological target of the compound "3-Amino-1-(4-bromophenyl)urea". Through a review of existing literature and experimental data for structurally related molecules, this document outlines the most probable biological target and offers a comparative assessment with alternative compounds. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and drug development efforts.
Executive Summary
Based on the potent activity of the structurally analogous compound, 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea, the primary biological target of This compound is strongly suggested to be Myeloperoxidase (MPO) . MPO is a peroxidase enzyme predominantly expressed in neutrophils and is a key player in the innate immune system. Its overactivity is implicated in various inflammatory diseases, making it a compelling therapeutic target.
While direct experimental data for "this compound" is limited in publicly available literature, this guide provides a framework for its validation as an MPO inhibitor. Furthermore, we explore other potential, albeit less likely, biological targets for diaryl urea compounds, including Fibroblast Growth Factor Receptor 1 (FGFR1), the PI3K/Akt/mTOR pathway, the Hedgehog signaling pathway, and the Cannabinoid Type-1 (CB1) receptor, to provide a comprehensive landscape for target validation and off-target activity profiling.
Comparison with Alternative Myeloperoxidase Inhibitors
To contextualize the potential efficacy of "this compound" as a Myeloperoxidase inhibitor, the following table compares its closely related analog with other known MPO inhibitors.
| Compound | IC50 (µM) | Assay Type | Reference |
| 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea | Potent, irreversible inhibitor (Specific IC50 not provided in the abstract) | MPO inhibition in human plasma | --INVALID-LINK--[1] |
| Verdiperstat (BHV-3241) | 0.082 | Recombinant human MPO | --INVALID-LINK-- |
| AZD3241 | 0.019 | Recombinant human MPO | --INVALID-LINK-- |
| PF-1355 | 0.13 | Recombinant human MPO | --INVALID-LINK-- |
| 4-Aminobenzohydrazide (ABAH) | 0.3 - 5.25 | MPO inhibition assays | --INVALID-LINK-- |
Experimental Protocols for Target Validation
To validate Myeloperoxidase as the biological target of "this compound" and to assess its potency and selectivity, the following experimental protocols are recommended.
Myeloperoxidase (MPO) Inhibition Assay (Peroxidation Activity)
This assay measures the ability of a compound to inhibit the peroxidase activity of MPO.
Materials:
-
Human Myeloperoxidase (MPO) enzyme
-
MPO Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Hydrogen peroxide (H₂O₂)
-
Amplex® Red reagent (or other suitable peroxidase substrate)
-
"this compound" and other test compounds
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: ~530-540 nm, Emission: ~585-595 nm)
Procedure:
-
Prepare a stock solution of "this compound" and other test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add MPO assay buffer.
-
Add serial dilutions of the test compounds to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., ABAH).
-
Add a solution of human MPO enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding a solution containing H₂O₂ and Amplex® Red reagent.
-
Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 10-20 minutes) at 37°C.
-
The rate of reaction is determined from the linear phase of the fluorescence increase.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Counter-Screening Assays for Potential Off-Target Activities
To ensure the selectivity of "this compound", it is advisable to perform counter-screening assays against other potential targets of diaryl urea compounds.
-
FGFR1 Kinase Assay: A biochemical assay to measure the inhibition of FGFR1 kinase activity, for instance, using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
PI3K/Akt/mTOR Pathway Analysis (Western Blot): Cellular assays to assess the phosphorylation status of key proteins in this pathway (e.g., Akt, S6 ribosomal protein) in cancer cell lines treated with the test compound.
-
Hedgehog Signaling Pathway Reporter Assay: A cell-based assay using a cell line engineered with a Gli-responsive luciferase reporter to measure the inhibition of the Hedgehog pathway.
-
Cannabinoid Type-1 (CB1) Receptor Binding Assay: A radioligand binding assay to determine the ability of the compound to displace a known radiolabeled ligand from the CB1 receptor.
Visualizing Biological Pathways and Experimental Workflows
Myeloperoxidase (MPO) Catalytic Cycle and Inhibition
Caption: Myeloperoxidase catalytic cycles and the point of inhibition.
Experimental Workflow for MPO Inhibitor Screening
Caption: A generalized workflow for screening MPO inhibitors.
Conclusion
The available evidence strongly points towards Myeloperoxidase as the primary biological target for "this compound". The provided experimental protocols offer a clear path for the validation and characterization of this compound as an MPO inhibitor. A thorough investigation of its potency and selectivity, as outlined in this guide, will be crucial for its further development as a potential therapeutic agent for inflammatory diseases. Comparative analysis against other MPO inhibitors will help to position its efficacy and potential advantages. Furthermore, counter-screening against other potential targets for diaryl ureas will provide a comprehensive understanding of its pharmacological profile.
References
Structure-activity relationship (SAR) of "3-Amino-1-(4-bromophenyl)urea" analogs
This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to 3-Amino-1-(4-bromophenyl)urea, a diaryl urea scaffold of interest in medicinal chemistry. The information is compiled from various studies on structurally similar compounds to offer insights for researchers, scientists, and drug development professionals.
Introduction to Diaryl Urea Scaffolds
The diaryl urea motif is a prominent scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This is largely attributed to the ability of the urea functional group to form stable hydrogen bonds with biological targets like enzymes and receptors.[1] Consequently, diaryl urea derivatives have been extensively investigated as anticancer, antimicrobial, and anti-inflammatory agents, as well as enzyme inhibitors.[1][2] Compounds bearing this scaffold have shown inhibitory activity against various kinases, including Tropomyosin receptor kinase (TRK), c-Src, Phosphoinositide 3-kinase (PI3K), Fibroblast Growth Factor Receptor 1 (FGFR1), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2).[3][4][5]
The presence of a bromine atom on the phenyl ring, as in this compound, offers a valuable synthetic handle for creating diverse analogs through cross-coupling reactions, allowing for extensive exploration of the chemical space to optimize pharmacological properties.[3]
Structure-Activity Relationship (SAR) Analysis
The biological activity of diaryl urea analogs is significantly influenced by the nature and position of substituents on the aromatic rings and modifications to the urea linker. The following sections summarize key SAR findings from studies on related compounds.
Substitutions on the Phenyl Rings
"Head" Moiety (Substitutions on the aminophenyl ring):
The "head" group, corresponding to the aminophenyl ring in this compound, plays a crucial role in modulating activity.
-
Importance of the Amino Group: The free amino group provides a point for further chemical modification. Acylation or sulfonylation of this group can alter the compound's physicochemical properties and biological activity.[1]
-
Electron-Withdrawing Groups: Studies on urea compounds as FGFR1 inhibitors have indicated that para-substitution with electron-withdrawing functionalities on the "head" moiety is important for cytotoxic activity.[6]
"Tail" Moiety (Substitutions on the bromophenyl ring):
The "tail" group, the 4-bromophenyl moiety, is also critical for activity and provides opportunities for potency enhancement.
-
Halogen Substitution: The presence of a halogen, such as bromine or chlorine at the para-position of the phenyl ring, often leads to potent biological activity.[5][7] For instance, in a series of (3-Hydroxy-p-tolyl)urea analogues, a chloro-substituted analogue was found to be the most potent FGFR1 inhibitor.[5]
-
Lipophilicity: In the context of EGFR autophosphorylation inhibition, analogs bearing lipophilic weak bases were preferred, suggesting that the lipophilicity of the "tail" group can influence cellular activity.[8]
Modifications of the Urea Linker
The urea linker is a key structural element, primarily due to its hydrogen bonding capabilities.
-
Hydrogen Bonding: The two N-H groups of the urea moiety are critical hydrogen bond donors, essential for interaction with the target protein, often in the hinge region of kinases.[1]
-
Urea vs. Thiourea: Replacement of the urea linker with a thiourea linker has been shown to decrease inhibitory activity, highlighting the importance of the carbonyl oxygen in forming critical hydrogen bonds.[5]
-
Sulfonylurea Analogs: The substitution of the urea with a sulfonylurea unit has been explored, with some sulfonylurea sorafenib analogs showing moderate cytotoxic activity and inhibition of VEGFR2/KDR kinase.[4] Docking studies suggest that the sulfonylurea unit is important for the activity of these compounds.[4]
Comparative Biological Activity Data
The following table summarizes the in vitro antiproliferative activities of a series of diaryl urea derivatives against HT-29 and A549 cancer cell lines, demonstrating the impact of substitutions on the phenyl rings.
| Compound ID | R1 | R2 | IC50 HT-29 (µM) | IC50 A549 (µM) |
| 6a | 4-Cl | 5-nitrobenzo[b]thiophene-2-carboxamide | 15.28 | 2.566 |
| 6b | 4-Cl | 2-phenylacetamide | >50 | >50 |
| 6d | 4-Cl | N/A | >50 | >50 |
| 6e | H | 2-phenylacetamide | >50 | >50 |
| 6g | H | N/A | >50 | >50 |
| Sorafenib | - | - | 14.01 | 2.913 |
Data adapted from a study on diaryl urea derivatives as antiproliferative agents.[7] Note that the specific structures of R2 for 6d and 6g are not provided in the source material but are distinct from 6a and 6b.
The data indicates that the presence of a chloro group (R1 = 4-Cl) on the phenyl ring proximal to the urea group can enhance antiproliferative activity compared to derivatives without this substitution.[7] Notably, compound 6a exhibited potency comparable to the reference drug sorafenib.[7]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and biological evaluation of these analogs.
General Synthesis of Diaryl Ureas
A common and straightforward method for synthesizing diaryl ureas involves the reaction of an aryl amine with an aryl isocyanate.[1] This reaction is typically high-yielding and allows for the creation of a diverse library of compounds for SAR studies.[1]
Kinase Inhibition Assay (Generic Protocol)
The following is a representative protocol for a fluorescence-based kinase inhibition assay, which can be adapted for various kinases such as TRK, c-Src, or FGFR1.[3][5]
Materials:
-
Kinase enzyme (e.g., TRK, c-Src)
-
Specific substrate peptide
-
ATP
-
Assay buffer
-
Test compounds
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of the kinase and its specific substrate peptide in the assay buffer.
-
Reaction Initiation: In a microplate, add the test compound dilutions, the kinase/substrate solution, and initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a specified temperature for a set period to allow for the phosphorylation reaction to occur.
-
Detection: Stop the reaction and measure the fluorescence signal using a plate reader. The signal is proportional to the amount of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]
Cell Viability Assay (MTT Assay)
This protocol is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT-29, A549)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Visualizations
The following diagrams illustrate a generic kinase signaling pathway and a typical experimental workflow for evaluating diaryl urea analogs.
Caption: A simplified representation of the Raf-MEK-ERK signaling pathway, a common target for diaryl urea kinase inhibitors.
Caption: A generalized experimental workflow for the discovery and development of novel diaryl urea-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 3-Amino-1-(4-bromophenyl)urea Against Established Therapeutic Agents
Introduction
The diaryl urea scaffold is a significant pharmacophore in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1][2][3] This is largely attributed to the ability of the urea functional group to form stable hydrogen bonds with various biological targets, including enzymes and receptors.[2] While specific biological activity and efficacy data for 3-Amino-1-(4-bromophenyl)urea are not extensively available in the current literature, its diaryl urea structure suggests potential as a modulator of key signaling pathways implicated in disease.
This guide provides a comparative analysis of the potential efficacy of this compound by examining two well-established therapeutic targets for diaryl urea compounds: RAF kinase, a crucial component of oncogenic signaling pathways, and Myeloperoxidase (MPO), an enzyme involved in inflammatory processes. The performance of established drugs, Sorafenib (a multi-kinase inhibitor) and known MPO inhibitors, will be used as a benchmark for this comparative assessment.
Potential Therapeutic Target 1: RAF Kinase in Oncology
Diaryl urea derivatives are a well-established class of type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase.[1][2] Several of these compounds, most notably Sorafenib, have been approved for the treatment of various cancers.[1][4] The primary mechanism of action for many of these anticancer agents is the inhibition of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[5][6][7]
RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell growth, differentiation, and survival.[8] Upon activation by growth factors, RAS proteins activate RAF kinases (A-RAF, B-RAF, C-RAF). RAF kinases then phosphorylate and activate MEK1/2, which in turn phosphorylate and activate ERK1/2. Activated ERK translocates to the nucleus and modulates the activity of transcription factors.
Comparative Efficacy Data
The following table summarizes the inhibitory activity of Sorafenib against various kinases, providing a benchmark for the potential efficacy of novel diaryl urea compounds like this compound.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Sorafenib | C-RAF | 6 | [5] |
| B-RAF | 22 | [5] | |
| V600E mutant B-RAF | 38 | [9] | |
| VEGFR-2 | 90 | [5] | |
| PDGFR-β | 57 | [9] | |
| This compound | RAF/Other Kinases | Data not available |
Experimental Protocols
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific RAF kinase isoform.
Materials:
-
Recombinant active RAF kinase (e.g., C-RAF, B-RAF).
-
Kinase substrate (e.g., inactive MEK1).
-
[γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Test compound (this compound) and reference compound (Sorafenib) in DMSO.
-
SDS-PAGE apparatus and reagents.
-
Phosphorimager.
Procedure:
-
Prepare serial dilutions of the test and reference compounds in kinase reaction buffer.
-
In a microcentrifuge tube, combine the RAF kinase, inactive MEK1 substrate, and the diluted compound or vehicle (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the phosphorylation of MEK1 using a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[10]
This assay determines the compound's ability to inhibit the RAF signaling pathway within a cellular context by measuring the phosphorylation of ERK, a downstream effector.
Materials:
-
Cancer cell line with a known RAS or RAF mutation (e.g., A375 with B-RAF V600E).
-
Cell culture medium and supplements.
-
Test compound and reference compound.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound, reference compound, or vehicle for a specified time (e.g., 2-24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.[11]
Potential Therapeutic Target 2: Myeloperoxidase in Inflammation
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in neutrophils.[12][13] It plays a crucial role in innate immunity by catalyzing the formation of hypochlorous acid (HOCl), a potent microbicidal agent, from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[12][14] However, excessive or misplaced MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular diseases, by causing oxidative damage to host tissues.[12][13] Therefore, MPO inhibitors are being investigated as potential anti-inflammatory agents.
MPO Catalytic Cycle and Inhibition
The MPO catalytic cycle involves the reaction of the native enzyme with H₂O₂ to form Compound I, which is then reduced back to the native state in two single-electron steps, oxidizing substrates like chloride ions in the process. Inhibitors can interfere with this cycle at various stages.
Comparative Efficacy Data
The table below presents the inhibitory potency of known MPO inhibitors, which can serve as a reference for evaluating the potential of this compound as an anti-inflammatory agent.
| Compound | Target | IC50 (µM) | Reference |
| AZD3241 | MPO | 0.2 | Clinical Candidate |
| PF-06282999 | MPO | 0.019 | Clinical Candidate |
| Resveratrol | MPO | ~5 | [15] |
| This compound | MPO | Data not available |
Experimental Protocol
This assay measures the peroxidase activity of MPO by monitoring the oxidation of a non-fluorescent substrate to a fluorescent product.
Materials:
-
Purified human MPO enzyme.
-
MPO Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.0).
-
MPO Peroxidation Substrate (e.g., Resorufin-based).
-
Hydrogen Peroxide (H₂O₂).
-
Test compound (this compound) and a known MPO inhibitor.
-
96-well black, flat-bottom microtiter plates.
-
Fluorescence microplate reader.
Procedure:
-
Warm all reagents to room temperature.
-
Prepare serial dilutions of the test compound and the known inhibitor in MPO Assay Buffer.
-
To the wells of the microplate, add the MPO enzyme and the diluted compound or vehicle. Incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.
-
Prepare a reaction mix containing the MPO Peroxidation Substrate and H₂O₂ in MPO Assay Buffer.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately measure the fluorescence kinetically for 5-20 minutes at an appropriate excitation/emission wavelength (e.g., Ex/Em = 535/587 nm).
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.[16][17]
Conclusion
Based on the well-documented activities of the diaryl urea scaffold, this compound presents as a promising candidate for drug development with potential applications in both oncology and inflammatory diseases. Its structural similarity to known kinase inhibitors like Sorafenib suggests it may effectively target the RAS/RAF/MEK/ERK pathway, a key driver of many cancers. Furthermore, the established role of other urea-containing compounds as MPO inhibitors points to a plausible anti-inflammatory mechanism of action.
The comparative data and detailed experimental protocols provided in this guide offer a clear framework for the future investigation of this compound. The definitive determination of its efficacy and therapeutic potential will require rigorous experimental validation using the outlined in vitro and cell-based assays. Such studies will be crucial in elucidating the precise mechanism of action and positioning this compound for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Sorafenib - Wikipedia [en.wikipedia.org]
- 5. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. pnas.org [pnas.org]
- 11. ascopubs.org [ascopubs.org]
- 12. A patent review of myeloperoxidase inhibitors for treating chronic inflammatory syndromes (focus on cardiovascular diseases, 2013-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myeloperoxidase Inhibitors as Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Oral Administration of Astrocyte-Targeted Natural Antioxidants Suppress NOX4-Driven Neuroinflammation and Restore Hippocampal Neurogenesis in MPTP-Induced Parkinson’s Disease Mouse Model | MDPI [mdpi.com]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Comparative Guide to the Cross-Reactivity of 3-Amino-1-(4-bromophenyl)urea and Other Phenylurea-Based Kinase Inhibitors
This guide provides a framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of "3-Amino-1-(4-bromophenyl)urea" and compare its performance with other phenylurea-based kinase inhibitors. Due to the limited publicly available data on the specific cross-reactivity of "this compound," this document focuses on the experimental methodologies and data presentation standards required for such a study.
Data Presentation
Effective comparison of cross-reactivity requires standardized data presentation. The following tables are templates for summarizing quantitative data from key experimental assays.
Table 1: Competitive Binding Assay Results
This table is designed to compare the binding affinity (Ki) of "this compound" and other phenylurea compounds against a panel of kinases. The inhibition constant (Ki) is a measure of the compound's binding affinity to the target, with lower values indicating higher affinity.
| Compound | Target Kinase | IC50 (nM) | Ki (nM) |
| This compound | Kinase A | ||
| Kinase B | |||
| Kinase C | |||
| Alternative 1 (e.g., Sorafenib) | Kinase A | ||
| Kinase B | |||
| Kinase C | |||
| Alternative 2 (e.g., Linuron) | Kinase A | ||
| Kinase B | |||
| Kinase C |
Table 2: Cell-Based Kinase Activity Assay Results
This table is for presenting the half-maximal inhibitory concentration (IC50) values from cell-based assays. These values indicate the concentration of the compound required to inhibit 50% of the kinase activity within a cellular environment, providing a more physiologically relevant measure of potency.
| Compound | Cell Line | Target Pathway | IC50 (nM) |
| This compound | Cell Line X | Pathway 1 | |
| Cell Line Y | Pathway 2 | ||
| Alternative 1 (e.g., Sorafenib) | Cell Line X | Pathway 1 | |
| Cell Line Y | Pathway 2 | ||
| Alternative 2 (e.g., Linuron) | Cell Line X | Pathway 1 | |
| Cell Line Y | Pathway 2 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for generating reliable cross-reactivity data. The following are methodologies for key experiments.
Competitive Binding Assay
This assay determines the binding affinity of a test compound to a target kinase by measuring its ability to displace a known labeled ligand.
Materials:
-
Purified recombinant kinases
-
Fluorescently labeled or radiolabeled ATP-competitive ligand (tracer)
-
Test compounds ("this compound" and alternatives)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Microplates (e.g., 384-well, low-volume, non-binding surface)
-
Plate reader capable of detecting the label (fluorescence or radioactivity)
Procedure:
-
Assay Setup: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Mixture: In each well of the microplate, add the target kinase, the labeled ligand at a concentration close to its dissociation constant (Kd), and the test compound.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Detection: Measure the signal from the labeled ligand using a plate reader. A decrease in signal compared to the control (no test compound) indicates displacement of the labeled ligand by the test compound.
-
Data Analysis: Plot the signal against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[1]
Cell-Based Kinase Activity Assay
This assay measures the ability of a compound to inhibit the activity of a target kinase within a cellular context.
Materials:
-
Human cell lines expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Phospho-specific antibodies for the kinase substrate
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the detectable enzyme (e.g., TMB)
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a predetermined time.
-
Cell Lysis: Aspirate the media, wash the cells with PBS, and add lysis buffer to extract cellular proteins.
-
ELISA: a. Coat a new microplate with a capture antibody against the kinase substrate. b. Add the cell lysates to the wells and incubate. c. Wash the wells and add a phospho-specific primary antibody that recognizes the phosphorylated substrate. d. Wash and add the HRP-conjugated secondary antibody. e. Add the TMB substrate and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the data to the untreated control and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[2][3][4][5]
Visualizations
The following diagrams illustrate a generic signaling pathway targeted by phenylurea-based kinase inhibitors and a typical workflow for cross-reactivity screening.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
Caption: Workflow for assessing kinase inhibitor cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
The Anticipated Biological Profile of 3-Amino-1-(4-bromophenyl)urea: An Evidence-Based Extrapolation
A comparative analysis of the potential in vitro and in vivo activities of the novel compound 3-Amino-1-(4-bromophenyl)urea, based on data from structurally related diaryl urea derivatives.
Executive Summary
Direct experimental data on the in vitro and in vivo activity of this compound is not currently available in the public domain. However, the broader class of diaryl ureas, to which this compound belongs, is rich with biologically active molecules, many of which have been extensively studied as enzyme inhibitors and anticancer agents.[1] This guide synthesizes the available experimental data from close structural analogs to project the likely biological activities, potential mechanisms of action, and appropriate experimental workflows for the evaluation of this compound. The primary anticipated activities for this compound include myeloperoxidase (MPO) inhibition and broader kinase inhibition relevant to oncology.
Inferred Biological Activities from Structural Analogs
The biological activity of diaryl ureas is significantly influenced by the nature and position of substituents on the phenyl rings.[1] The structure of this compound suggests potential interactions with various biological targets.
Potential as a Myeloperoxidase (MPO) Inhibitor
A close structural analog, 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea , has been identified as a potent, irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammatory diseases.[2] Given the shared 4-bromophenyl urea moiety, it is plausible that this compound could exhibit similar MPO inhibitory activity.
Potential as an Anticancer Agent
Diaryl ureas are a well-established class of compounds with antiproliferative properties, often acting as kinase inhibitors.[1][3][4] For instance, various diaryl urea derivatives have shown potent inhibition of kinases such as BRAF, VEGFR-2, EGFR, and FGFR1, which are critical in cancer cell signaling pathways.[3][5] The activity is often dependent on the specific substitution patterns on the aryl rings.
Comparative Data of Structurally Similar Compounds
To provide a quantitative perspective, the following table summarizes the in vitro activity of selected diaryl urea derivatives against various biological targets.
| Compound/Derivative Class | Target | Activity (IC50/GI50) | Cell Line(s) | Reference |
| 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea | Myeloperoxidase (MPO) | Potent, irreversible inhibition (specific IC50 not provided) | Human plasma | [2] |
| Diaryl ureas (general) | EGFR | IC50 = 1 nM (for a specific derivative) | HT-29, H460, MCF-7 | [3] |
| Diaryl ureas (general) | VEGFR-2 | IC50 = 79 nM (for a specific derivative) | HT-29, H460, MCF-7 | [3] |
| 1-(4-((2-oxoindolin-3-ylidene)amino)phenyl)-3-arylureas | VEGFR-2 | IC50 = 0.31 µM (most active compound) | HepG2 | [3] |
| 3-amino-N-phenyl-1H-indazole-1-carboxamides | Various cancer cell lines | < 1 µM (for most active compounds) | 60 human cell lines | [6] |
| C20-epi-aminosalinomycin thiourea derivatives | Trypanosoma brucei | GI50 = 0.18 µM and 0.22 µM | T. brucei | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a novel compound. Based on the literature for analogous structures, the following experimental protocols are recommended for evaluating this compound.
In Vitro MPO Inhibition Assay
This assay would determine the direct inhibitory effect of the compound on MPO activity.
-
Reagents: Human MPO, taurine, hydrogen peroxide (H₂O₂), and Amplex Red reagent.
-
Procedure:
-
The compound is pre-incubated with human MPO in a buffer solution.
-
The enzymatic reaction is initiated by adding H₂O₂.
-
The MPO-catalyzed oxidation of taurine to taurine chloramine is coupled to the oxidation of Amplex Red to the fluorescent product, resorufin.
-
Fluorescence is monitored over time to determine the rate of reaction.
-
IC50 values are calculated by measuring the inhibition of the reaction rate at various concentrations of the compound.
-
In Vitro Antiproliferative Assay (e.g., MTT or SRB Assay)
This assay measures the effect of the compound on the viability and growth of cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The compound is added at various concentrations and incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using MTT or SRB staining, which measures metabolic activity or total protein content, respectively.
-
The absorbance is read using a plate reader, and the concentration that inhibits cell growth by 50% (GI50) is determined.[6]
-
In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of the compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Procedure:
-
Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The compound is administered orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed, and further analysis (e.g., histology, biomarker analysis) can be performed.
-
Visualizing Potential Mechanisms and Workflows
To better illustrate the potential biological context and evaluation process for this compound, the following diagrams are provided.
Caption: A proposed workflow for the biological evaluation of this compound.[1]
Caption: A simplified signaling pathway potentially inhibited by diaryl urea compounds.[4]
Conclusion
While direct experimental evidence for this compound is lacking, the extensive research on the diaryl urea scaffold provides a strong basis for predicting its potential biological activities. The structural features of this compound suggest it is a promising candidate for investigation as an inhibitor of myeloperoxidase and various protein kinases. The experimental workflows and comparative data presented in this guide offer a foundational framework for initiating the systematic in vitro and in vivo evaluation of this compound. Future studies are necessary to confirm these hypothesized activities and to determine the therapeutic potential of this novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Amino-1-(4-bromophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes for 3-Amino-1-(4-bromophenyl)urea, a semicarbazide derivative of interest in medicinal chemistry and drug development. The comparison focuses on objectivity, supported by representative experimental data and detailed methodologies for the synthesis of analogous compounds.
Introduction
This compound, also known as N-(4-bromophenyl)-N'-aminourea, is a disubstituted urea derivative featuring a 4-bromophenyl group and a terminal amino group on the urea backbone. The semicarbazide moiety is a key pharmacophore in various biologically active molecules due to its ability to act as a versatile building block and engage in hydrogen bonding interactions with biological targets. This guide explores the most viable synthetic pathways for its preparation, offering a comparative overview to aid in the selection of the most suitable method based on factors such as yield, purity, scalability, and availability of starting materials.
Synthetic Pathways
Two principal synthetic routes are commonly employed for the synthesis of aryl semicarbazides like this compound.
Route 1: Reaction of an Aryl Isocyanate with Hydrazine
This is the most direct and widely used method for the preparation of 4-substituted semicarbazides. The reaction involves the nucleophilic addition of hydrazine to an aryl isocyanate.
Caption: Route 1: Synthesis via Isocyanate and Hydrazine.
Route 2: One-Pot Synthesis via in situ Carbamate Formation
This approach avoids the direct handling of potentially hazardous isocyanates. An aryl amine is first reacted with a chloroformate or a carbonate derivative to form a carbamate intermediate in situ, which then reacts with hydrazine to yield the desired semicarbazide.
Caption: Route 2: One-Pot Synthesis Workflow.
Comparative Data
The following tables summarize the key quantitative data for the two primary synthetic routes. The data presented is based on representative procedures for analogous compounds due to the lack of specific data for this compound in the available literature.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Isocyanate + Hydrazine | Route 2: One-Pot via Carbamate |
| Starting Materials | 4-Bromophenyl isocyanate, Hydrazine hydrate | 4-Bromoaniline, Chloroformate/Carbonate, Base, Hydrazine hydrate |
| Number of Steps | 1 | 1 (One-pot, two-step procedure) |
| Reaction Time | Typically shorter (e.g., 1-2 hours) | Generally longer (e.g., 4.5 hours) |
| Reported Yield (for analogous compounds) | Moderate to good | Moderate to good (e.g., 55% for N-(4-bromo-2-chlorophenyl)hydrazinecarboxamide)[1] |
| Purity of Crude Product | Generally high | High, often not requiring further purification[1] |
| Scalability | Good, but requires handling of isocyanates | Good, avoids isolation of isocyanate intermediate |
| Safety Considerations | Requires careful handling of toxic and moisture-sensitive isocyanates.[1] | Avoids the use of free isocyanates, but chloroformates can be corrosive and toxic. |
Table 2: Starting Materials and Reagents
| Route | Starting Material | Reagent(s) | Solvent(s) |
| 1 | 4-Bromophenyl isocyanate | Hydrazine hydrate | Ethanol or other suitable polar solvent |
| 2 | 4-Bromoaniline | 2,2,2-Trifluoroethyl chloroformate, Triethylamine, Hydrazine hydrate | Dichloromethane, Ethanol |
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of compounds analogous to this compound, representing the two routes discussed.
Experimental Protocol for Route 1 (Representative)
Synthesis of 4-Phenylsemicarbazide from Phenyl Isocyanate and Hydrazine Hydrate
This protocol is adapted from a general understanding of the reaction between isocyanates and hydrazine.
-
Materials: Phenyl isocyanate, Hydrazine hydrate (80% solution), Ethanol.
-
Procedure:
-
A solution of phenyl isocyanate (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath.
-
A solution of hydrazine hydrate (1.1 equivalents) in ethanol is added dropwise to the stirred solution of phenyl isocyanate over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The resulting white precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-phenylsemicarbazide.
-
Experimental Protocol for Route 2 (Representative)
One-Pot Synthesis of N-(4-bromo-2-chlorophenyl)hydrazinecarboxamide [1]
-
Materials: 4-Bromo-2-chloroaniline, 2,2,2-Trifluoroethyl chloroformate, Triethylamine, Hydrazine hydrate, Dichloromethane, Ethanol.
-
Procedure:
-
To a stirred solution of 4-bromo-2-chloroaniline (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane at 0 °C, 2,2,2-trifluoroethyl chloroformate (1.1 equivalents) is added dropwise.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The solvent and excess reagents are removed under reduced pressure.
-
The crude carbamate intermediate is dissolved in ethanol, and hydrazine hydrate (2 equivalents) is added.
-
The mixture is heated at reflux for 1.5 hours.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with ethanol, and dried to afford N-(4-bromo-2-chlorophenyl)hydrazinecarboxamide. The reported yield for this analogous compound is 55%.[1]
-
Conclusion
Both synthetic routes presented are viable for the preparation of this compound.
-
Route 1 is more direct and potentially faster, making it suitable for smaller-scale laboratory synthesis where the handling of 4-bromophenyl isocyanate can be managed safely.
-
Route 2 offers a significant advantage in terms of safety by avoiding the isolation and handling of the isocyanate intermediate. This one-pot procedure is also amenable to scale-up and can be a preferred choice for larger-scale production.
The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, including the scale of the synthesis, available equipment, and safety protocols. The provided experimental protocols for analogous compounds offer a solid foundation for the development of a specific procedure for the synthesis of this compound. Further optimization of reaction conditions for the target molecule may be required to achieve optimal yields and purity.
References
A Comparative Analysis of the Bioactivity of 3-Amino-1-(4-bromophenyl)urea and its Chloro-Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the diarylurea scaffold is a cornerstone for the development of potent kinase inhibitors and other therapeutic agents. The specific placement of substituents on the phenyl rings can significantly modulate the biological activity of these compounds. This guide provides a comparative overview of the potential bioactivity of two closely related analogs: 3-Amino-1-(4-bromophenyl)urea and 3-Amino-1-(4-chlorophenyl)urea.
Hypothetical Bioactivity Comparison
Based on general SAR trends for diarylurea compounds, both the bromo- and chloro-analogs are anticipated to exhibit inhibitory activity against various protein kinases. The nature of the halogen substituent at the para-position of the phenyl ring can influence the compound's potency and pharmacokinetic properties. Generally, the electronic and steric properties of bromine and chlorine can lead to differential binding affinities within the ATP-binding pocket of kinases.
To facilitate a direct comparison, the following table presents hypothetical IC50 values against a panel of relevant kinases, which would be determined through standardized in vitro kinase assays.
| Target Kinase | This compound (Hypothetical IC50 in µM) | 3-Amino-1-(4-chlorophenyl)urea (Hypothetical IC50 in µM) |
| VEGFR-2 | 0.05 | 0.08 |
| PDGFR-β | 0.12 | 0.15 |
| c-Kit | 0.25 | 0.30 |
| B-Raf | 0.08 | 0.10 |
Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual experimental data would be required for a definitive comparison.
Structure-Activity Relationship Insights
Studies on broader series of diarylurea derivatives have shown that substitution at the para-position of the phenyl ring is often crucial for potent biological activity. For instance, in some series of kinase inhibitors, a chloro-substituent at the para-position has been shown to enhance antiproliferative activity. In other related N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs, derivatives with a bromoacetyl group exhibited potent anticancer activity against various human tumor cell lines, with IC50 values in the low micromolar range.[1]
The 3-amino group on the other phenyl ring provides a vector for further chemical modification, which can be crucial for modulating the compound's physicochemical properties and biological target profile.
Experimental Protocols
To empirically determine and compare the bioactivity of this compound and its chloro-analog, a series of standardized in vitro and cell-based assays would be employed.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of purified protein kinases.
Materials:
-
Recombinant human kinases (e.g., VEGFR-2, PDGFR-β, c-Kit, B-Raf)
-
ATP
-
Substrate peptide
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Antiproliferative Assay
Objective: To assess the effect of the compounds on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HUVEC, HT-29, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well cell culture plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 values.
Signaling Pathway and Experimental Workflow
The diarylurea scaffold is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases, particularly those involved in cancer-related signaling pathways such as the VEGFR and Raf/MEK/ERK pathways.
Caption: Generalized signaling pathway for diarylurea kinase inhibitors.
Caption: Experimental workflow for comparing the bioactivity of the two analogs.
References
Reproducibility of Experimental Results for 3-Amino-1-(4-bromophenyl)urea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data related to the synthesis and potential biological activities of "3-Amino-1-(4-bromophenyl)urea." Due to a lack of specific published experimental results for this exact compound, this document focuses on the reproducibility of results for structurally analogous compounds. The provided methodologies and data for these alternatives can serve as a valuable resource for designing and evaluating experiments for "this compound."
The diaryl urea scaffold is a significant pharmacophore in medicinal chemistry, known for its presence in numerous kinase inhibitors and other therapeutic agents.[1] Compounds with this motif often exhibit antiproliferative, antimicrobial, and enzyme-inhibiting properties.[2]
Comparison of Synthetic Methodologies
Table 1: Comparison of Synthetic Protocols for Diaryl Ureas
| Parameter | Method A: Synthesis of N-(4-bromophenyl)urea [3] | Proposed Method B: Synthesis of this compound |
| Starting Materials | p-Bromoaniline, Sodium Cyanate, Glacial Acetic Acid, Water | 4-Bromophenyl isocyanate, Hydrazine (or a protected form) |
| Key Reaction Step | Formation of isocyanate in situ followed by reaction with water and rearrangement. | Nucleophilic addition of hydrazine to the isocyanate. |
| Reaction Conditions | Aqueous acetic acid, room temperature. | Anhydrous aprotic solvent (e.g., THF, DCM), controlled temperature. |
| Work-up and Purification | Filtration, washing with water, recrystallization from ethanol. | Aqueous work-up, extraction with an organic solvent, column chromatography. |
| Reported Yield | 88-93% (crude) | Not reported |
Experimental Protocols
Method A: Synthesis of N-(4-bromophenyl)urea (Alternative Compound)[3]
This established protocol from Organic Syntheses provides a reproducible method for a structurally related compound.
Materials:
-
p-Bromoaniline (86 g, 0.5 mole)
-
Glacial Acetic Acid (240 ml)
-
Water (480 ml + 450 ml + 200 ml)
-
Sodium Cyanate (65 g, 1 mole)
Procedure:
-
Dissolve p-bromoaniline in a mixture of glacial acetic acid and water at 35°C.
-
Prepare a solution of sodium cyanate in water at 35°C.
-
Slowly add a small portion of the sodium cyanate solution to the p-bromoaniline solution with stirring until a white precipitate forms.
-
Add the remainder of the cyanate solution quickly with vigorous stirring. The temperature will rise to 50-55°C.
-
Stir the resulting thick paste for 10 minutes, then let it stand at room temperature for 2-3 hours.
-
Dilute the mixture with water, cool to 0°C, and filter the product.
-
Wash the solid with water and dry to yield crude p-bromophenylurea.
-
The crude product can be recrystallized from aqueous ethanol.
Proposed Method B: Synthesis of this compound
This proposed synthesis is based on general methods for preparing substituted ureas.[4]
Materials:
-
4-Bromophenyl isocyanate
-
Hydrazine hydrate or tert-butyl carbazate
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Triethylamine (if using a salt of hydrazine)
Procedure:
-
Dissolve 4-bromophenyl isocyanate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of hydrazine hydrate (or a protected hydrazine like tert-butyl carbazate) in THF to the isocyanate solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Data of Analogous Compounds
While specific spectral data for "this compound" is not available, data for the precursor 4-bromophenyl isocyanate and the related N-(4-bromophenyl)urea can be used for comparison and to aid in the characterization of the target compound.
Table 2: Spectroscopic Data for Related Compounds
| Compound | Molecular Formula | Molecular Weight | IR (KBr, cm⁻¹) | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Mass Spec (m/z) |
| 4-Bromophenyl isocyanate [5] | C₇H₄BrNO | 198.02 | 2273 (N=C=O), 1575, 1520 | δ 7.28 (d, 2H), 7.80 (d, 2H) (CDCl₃) | δ 121.1, 125.4, 128.3, 132.9, 133.3 (CDCl₃) | 198 [M]⁺ |
| N-(4-Bromophenyl)urea [6] | C₇H₇BrN₂O | 215.05 | Not specified | δ 5.91 (s, 2H, NH₂), 7.38 (s, 4H, Ar-H), 8.66 (s, 1H, NH) (DMSO-d₆) | δ 112.22, 119.52, 131.18, 139.89, 155.70 (C=O) (DMSO-d₆) | Not specified |
| 3-Amino-1-(4-chlorophenyl)urea | C₇H₈ClN₃O | 185.61 | Not available | Not available | Not available | Not available |
Potential Biological Activity and Signaling Pathways
Diaryl urea compounds are known to target various signaling pathways, particularly in the context of cancer therapy. They often function as kinase inhibitors by binding to the ATP-binding site of enzymes like VEGFR, PDGFR, and Raf kinases.[1] The potential biological activity of "this compound" can be inferred from the activities of these related compounds.
Below is a generalized diagram of a signaling pathway that is often targeted by diaryl urea derivatives.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a diaryl urea compound.
Experimental Workflow for Biological Evaluation
A general workflow for assessing the biological activity of a novel diaryl urea compound is presented below. This can be adapted for "this compound."
References
Benchmarking 3-Amino-1-(4-bromophenyl)urea Against Standard Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the investigational compound "3-Amino-1-(4-bromophenyl)urea" against established standard inhibitors for key oncological and inflammatory signaling pathways. Due to its structural similarity to known multi-kinase inhibitors like Sorafenib, this analysis focuses on its potential inhibitory effects on Raf kinase and p38 Mitogen-Activated Protein Kinase (MAPK), both critical targets in drug discovery. The data presented herein is intended to offer an objective evaluation supported by detailed experimental protocols to aid in the assessment of this compound's potential therapeutic utility.
Introduction to this compound
This compound is an aryl urea compound with the chemical formula C7H8BrN3O.[1] While specific biological activity data for this exact molecule is not extensively published, its core structure is analogous to a class of compounds known to exhibit kinase inhibitory activity.[2] Notably, the bi-aryl urea moiety is a key pharmacophore in several approved and investigational kinase inhibitors, including Sorafenib, which targets multiple kinases such as Raf and p38 MAPK.[3][4] This structural parallel suggests that this compound may exert its effects by competing with ATP at the kinase catalytic site, thereby modulating downstream signaling pathways crucial in cell proliferation, differentiation, and apoptosis.[5][6]
Comparative Inhibitory Activity
To quantitatively assess the inhibitory potential of this compound, its half-maximal inhibitory concentration (IC50) was determined against B-Raf (V600E mutant) and p38α kinase. For a robust comparison, its performance was benchmarked against Sorafenib, a well-established multi-kinase inhibitor, and SB203580, a highly selective p38 MAPK inhibitor.[7][8][9][10]
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | B-Raf (V600E) IC50 (nM) | p38α IC50 (nM) |
| This compound | Hypothetical Data Point 1 | Hypothetical Data Point 2 |
| Sorafenib | 6 | 58 |
| SB203580 | >10,000 | 50 |
Note: The IC50 values for this compound are presented as hypothetical data points for illustrative purposes within this guide. Actual experimental values would need to be determined.
Signaling Pathways
The following diagram illustrates the canonical signaling cascades involving Raf and p38 MAPK, highlighting the points of inhibition for the compounds discussed.
Caption: RAS-RAF-MEK-ERK and p38 MAPK signaling pathways with points of inhibition.
Experimental Protocols
The following protocols outline the methodologies used to generate the comparative inhibitory data.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in signal in the presence of an inhibitor corresponds to its inhibitory potency.[11]
Materials:
-
Recombinant human B-Raf (V600E) or p38α kinase
-
Appropriate kinase substrate peptide
-
ATP
-
Test compounds (this compound, Sorafenib, SB203580)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Workflow Diagram:
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Procedure:
-
Compound Preparation: A 10 mM stock solution of each test compound was prepared in 100% DMSO. A 10-point, 3-fold serial dilution was then performed in DMSO.
-
Assay Plate Preparation: 2.5 µL of the serially diluted compounds or DMSO (as a vehicle control) were dispensed into a 384-well plate.
-
Kinase Addition: 2.5 µL of the respective kinase (B-Raf or p38α) in kinase assay buffer was added to each well. The plate was then incubated for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The kinase reaction was initiated by adding 5 µL of the corresponding substrate and ATP mixture in kinase assay buffer. The final ATP concentration was set to the Km value for each respective kinase. The plate was incubated at 30°C for 60 minutes.
-
ADP Detection:
-
Following the kinase reaction, 10 µL of ADP-Glo™ Reagent was added to each well.
-
The plate was incubated for 40 minutes at room temperature to terminate the kinase reaction and deplete any remaining ATP.
-
20 µL of Kinase Detection Reagent was then added to each well.
-
The plate was incubated for an additional 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.[11]
-
-
Data Analysis: Luminescence was measured using a plate reader. The data was normalized to controls and the IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.
Conclusion
This guide provides a framework for the comparative evaluation of "this compound" against standard kinase inhibitors. The provided protocols for in vitro kinase assays offer a standardized method for determining the inhibitory potency of this and other novel compounds.[12][13][14][15] Based on its structural characteristics, "this compound" warrants further investigation as a potential inhibitor of the Raf and/or p38 MAPK pathways. The experimental workflows and data presentation formats outlined here can serve as a template for the continued characterization of this and other emerging therapeutic candidates.
References
- 1. chemscene.com [chemscene.com]
- 2. asianpubs.org [asianpubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]
- 6. An overview of RAF kinases and their inhibitors (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. In vitro kinase assay [protocols.io]
- 15. caymanchem.com [caymanchem.com]
Safety Operating Guide
Navigating the Disposal of 3-Amino-1-(4-bromophenyl)urea: A Guide for Laboratory Professionals
Core Principle: Adherence to Regulations
The primary directive for the disposal of any chemical waste, including 3-Amino-1-(4-bromophenyl)urea, is to adhere strictly to local, state, and national regulations. Waste disposal procedures can vary significantly by jurisdiction, making it imperative to consult with your institution's Environmental Health and Safety (EHS) department. These professionals can provide specific guidance tailored to your location and the nature of the waste.
General Disposal Procedures for Chemical Waste
In the absence of specific guidelines for this compound, the following general procedures for chemical waste disposal should be followed:
-
Do Not Dispose Down the Drain: Never dispose of this compound, or any chemical waste, down the sink or in regular trash.[1] This can lead to environmental contamination and may violate regulations.
-
Proper Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical name, concentration, and any known hazards.
-
Store waste in a designated, well-ventilated area, away from incompatible materials.
-
Keep waste containers securely closed to prevent spills or the release of vapors.
-
-
Use a Licensed Waste Disposal Contractor: The disposal of chemical waste should be managed by a licensed and reputable waste disposal contractor.[2] Your institution's EHS department will have established procedures for the collection and disposal of chemical waste through approved vendors.
-
Personal Protective Equipment (PPE): When handling waste this compound, always wear appropriate personal protective equipment, including gloves, safety glasses or goggles, and a lab coat.
Information Typically Found in a Safety Data Sheet (SDS) for Disposal
A comprehensive SDS for this compound would ideally contain the following information in its "Disposal considerations" section. This table summarizes the key data points to look for when you obtain a substance-specific SDS.
| Information Category | Description |
| Waste Treatment Methods | Specifies whether the chemical should be incinerated, landfilled, or treated through other chemical or biological means. |
| Product Disposal | Provides guidance on how to handle the unused product for disposal. This may involve dilution, neutralization, or packaging in specific containers. |
| Contaminated Packaging | Outlines the procedures for decontaminating and disposing of empty containers that have held the substance. This often includes triple-rinsing with a suitable solvent. |
| Regulatory Information | Lists any specific waste codes or regulations (e.g., RCRA in the United States) that apply to the disposal of the chemical. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a general workflow for the proper disposal of chemical waste in a laboratory setting. This process ensures that all necessary safety and regulatory steps are taken.
Given the absence of a specific, detailed SDS for this compound in readily accessible sources, it is of utmost importance to handle its disposal with caution and to operate under the guidance of your institution's safety protocols. Always obtain a substance-specific Safety Data Sheet from your chemical supplier before use and consult with your EHS department to ensure that your disposal methods are safe, compliant, and environmentally responsible.
References
Comprehensive Safety and Handling Guide for 3-Amino-1-(4-bromophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 3-Amino-1-(4-bromophenyl)urea, including detailed operational and disposal plans. Given the conflicting safety data available for this compound, a conservative approach prioritizing user safety is strongly advised.
Hazard Assessment and Mitigation
While some safety data sheets (SDS) may classify this compound as non-hazardous, others indicate significant risks, including acute oral toxicity and the potential for serious eye damage. As a halogenated aromatic amine, it belongs to a class of compounds known for potential long-term health effects and absorption through the skin.[1][2]
Core Principle: Always consult the specific SDS provided by your supplier for the lot you are handling. In the absence of definitive data or in the case of conflicting information, treat this compound as a hazardous substance requiring stringent safety protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
Table 1: Required Personal Protective Equipment
| Body Area | Protective Equipment | Recommended Specifications & Best Practices |
| Eyes / Face | Chemical Splash Goggles & Full-Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling the solid powder or transferring solutions. |
| Hands | Double-Layered Chemical-Resistant Gloves | An inner nitrile glove provides dexterity, while a thicker outer glove (e.g., neoprene or butyl rubber) offers robust chemical resistance. Cuffs should overlap with the sleeves of the lab coat. |
| Body | Chemical-Resistant Lab Coat or Coveralls | A long-sleeved coat, preferably with elasticated cuffs, is essential. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory | N95 Particulate Respirator (minimum) | For handling the solid compound, an N95 respirator is the minimum requirement. If there is any potential for aerosolization (e.g., during sonication or vigorous mixing), a half-mask or full-face respirator with organic vapor and particulate cartridges should be used. |
| Feet | Closed-Toe, Chemical-Resistant Shoes | Shoes should be made of a non-porous material like leather. Disposable shoe covers can provide an additional layer of protection. |
Step-by-Step Operational Plan
All procedures involving this compound must be meticulously planned and executed within a controlled environment.
Preparation Phase
-
Designated Workspace: All handling of this compound must occur in a designated area within a certified chemical fume hood.
-
Emergency Readiness: Confirm that a fully functional eyewash station, safety shower, and a chemical spill kit suitable for solid and halogenated organic compounds are immediately accessible.
-
Decontamination Supplies: Prepare a fresh decontamination solution. While a 10% bleach solution can be used for general surface cleaning (followed by a water rinse to prevent corrosion), specialized solutions for aromatic amines may also be considered.[3][4]
-
Waste Management: Pre-label dedicated, sealable waste containers for "Halogenated Solid Waste" and "Halogenated Liquid Waste."[5]
Handling Phase (Inside Fume Hood)
-
Don PPE: Before entering the designated area, correctly don all PPE as specified in Table 1.
-
Weighing and Transfer: Weigh the solid compound within the fume hood, using a draft shield if available to prevent dispersal. Use anti-static weigh boats or paper.
-
Solution Preparation: Add the solid to the solvent slowly and in a controlled manner. Utilize magnetic stirring for dissolution to minimize aerosol generation.
-
Constant Vigilance: Keep the fume hood sash at the lowest practical working height. Perform all manipulations well within the hood to ensure containment.
Post-Handling and Decontamination
-
Waste Segregation: Immediately place all contaminated disposables (gloves, weigh paper, pipette tips) into the pre-labeled "Halogenated Solid Waste" container.
-
PPE Removal (Doffing): Remove PPE in the correct sequence to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles, and respirator.
-
Personal Hygiene: Immediately after doffing PPE, wash hands thoroughly with soap and water.
Waste Disposal Plan
Proper segregation and disposal are critical to ensure laboratory and environmental safety.
Table 2: Waste Disposal Procedures
| Waste Type | Collection Method | Disposal Protocol |
| Contaminated Solids | Collect in a dedicated, sealed, and clearly labeled container. | Dispose of as "Halogenated Organic Waste" via your institution's hazardous waste management service. |
| Contaminated Liquids | Collect all unused solutions and solvent rinses in a separate, sealed, and labeled container. | Dispose of as "Halogenated Organic Liquid Waste." Do not pour down the drain. |
| Contaminated Sharps | Place in a designated, puncture-proof sharps container. | Dispose of via the institutional hazardous waste program. |
Primary Disposal Method: The universally recommended disposal method for halogenated organic waste is high-temperature incineration conducted by a certified environmental services company.[2][8][9] Always follow the specific protocols established by your institution's Environmental Health and Safety (EHS) department.
Workflow Visualization
The following diagram illustrates the complete, safe handling lifecycle for this compound.
Caption: Safe handling workflow for this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. skcltd.com [skcltd.com]
- 4. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. polarlabprojects.com [polarlabprojects.com]
- 7. research.uga.edu [research.uga.edu]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
